7-oxo-7-(3-phenoxyphenyl)heptanoic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-oxo-7-(3-phenoxyphenyl)heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c20-18(12-5-2-6-13-19(21)22)15-8-7-11-17(14-15)23-16-9-3-1-4-10-16/h1,3-4,7-11,14H,2,5-6,12-13H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFGSXSIMQIKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469050 | |
| Record name | 7-oxo-7-(3-phenoxyphenyl)heptanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871127-76-3 | |
| Record name | ζ-Oxo-3-phenoxybenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871127-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-oxo-7-(3-phenoxyphenyl)heptanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a feasible synthetic pathway for 7-oxo-7-(3-phenoxyphenyl)heptanoic acid, a molecule of interest in medicinal chemistry and drug development. The proposed synthesis is a multi-step process beginning with the commercially available starting material, 3-phenoxybenzoic acid. This document outlines the theoretical basis for the synthetic route, detailed experimental protocols for each step, and expected quantitative data.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a three-step sequence. The core of this strategy involves a Friedel-Crafts acylation to construct the carbon skeleton of the target molecule. The overall pathway is depicted below:
7-oxo-7-(3-phenoxyphenyl)heptanoic acid chemical properties
An In-Depth Technical Guide to 7-oxo-7-(3-phenoxyphenyl)heptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information on this compound. A comprehensive search of scientific literature and chemical databases has revealed limited experimental data. Much of the information regarding its physical and biological properties remains uncharacterized in publicly accessible resources.
Chemical Identity and Properties
This compound is a keto acid derivative of heptanoic acid featuring a 3-phenoxyphenyl substituent at the 7-position. Its chemical structure combines a flexible aliphatic chain with a more rigid aromatic moiety, suggesting potential for diverse chemical interactions.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 871127-76-3 | --INVALID-LINK-- |
| Molecular Formula | C₁₉H₂₀O₄ | BOC Sciences[1] |
| Molecular Weight | 312.36 g/mol | BOC Sciences[1] |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCCCCC(=O)O | BOC Sciences[1] |
| Physical State | Not reported | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Not reported | N/A |
Synthesis and Experimental Protocols
Logical Workflow for a Potential Synthesis:
Caption: A potential synthetic pathway for this compound.
Spectral Data
No publicly available spectral data (NMR, IR, Mass Spectrometry) for this compound has been identified. Such data would be crucial for the structural confirmation and purity assessment of the compound.
Biological Activity and Signaling Pathways
There is currently no information in peer-reviewed scientific literature or pharmacological databases regarding the biological activity of this compound. Consequently, no associated signaling pathways have been described. The structural similarity to other diarylheptanoids, some of which exhibit anti-inflammatory properties, suggests that this compound could be a candidate for biological screening in relevant assays.
Logical Workflow for Biological Screening:
Caption: A generalized workflow for the biological evaluation of a novel chemical entity.
Conclusion and Future Directions
This compound is a chemical entity for which basic identifying information is available, but a comprehensive chemical and biological profile is lacking in the public domain. For researchers and drug development professionals, this presents both a challenge and an opportunity. The key areas for future investigation include:
-
Chemical Synthesis and Characterization: Development and publication of a robust synthetic protocol, followed by full characterization using modern analytical techniques (NMR, IR, MS, elemental analysis) to establish a reference standard.
-
Physicochemical Properties: Determination of key properties such as melting point, boiling point, and solubility in various solvents to inform handling, formulation, and assay development.
-
Biological Screening: A broad-based screening approach to identify any potential biological activity, for example, in areas of inflammation, oncology, or metabolic diseases.
-
Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the mechanism of action and identify specific molecular targets and signaling pathways would be warranted.
The information provided herein serves as a foundational guide based on the limited data currently available. Further experimental work is essential to fully characterize the chemical and biological properties of this compound.
References
Structural Elucidation of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid. Due to the limited availability of published experimental data for this specific compound, this guide presents a systematic approach based on a plausible synthetic route and predicted spectroscopic data. It outlines detailed experimental protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The guide also features workflow diagrams generated using Graphviz to visually represent the synthetic and analytical processes, adhering to specified formatting for clarity and utility in a research and development setting.
Introduction
This compound is a keto-acid containing a diphenyl ether moiety. Its structure suggests potential applications in medicinal chemistry and materials science, necessitating a robust methodology for its synthesis and characterization. Structural elucidation is a critical step in chemical research, confirming the identity and purity of a synthesized compound. This guide details a systematic workflow for the structural confirmation of this compound, from a proposed synthesis to the interpretation of spectroscopic data.
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 3-phenoxytoluene with a derivative of heptanedioic acid. A common approach would involve the use of the mono-acid chloride of heptanedioic acid. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
In-depth Technical Guide: 7-oxo-7-(3-phenoxyphenyl)heptanoic acid
CAS Number: 871127-76-3
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide serves to consolidate the available scientific and technical information regarding the chemical compound 7-oxo-7-(3-phenoxyphenyl)heptanoic acid. Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, it is evident that this compound is primarily documented as a chemical intermediate or building block for organic synthesis. There is a notable absence of published research detailing its biological activity, mechanism of action, or specific applications in drug development. Consequently, this guide will focus on the available chemical and structural information.
Chemical and Physical Properties
A summary of the fundamental properties of this compound is presented below. This information is aggregated from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 871127-76-3 | Multiple Chemical Suppliers |
| Molecular Formula | C₁₉H₂₀O₄ | [1][2][3] |
| Molecular Weight | 312.36 g/mol | [1][2][3] |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCCCCC(=O)O | [1] |
| Physical Description | Solid (predicted) | General chemical knowledge |
| Solubility | Predicted to be soluble in organic solvents such as DMSO and methanol. | General chemical knowledge |
Synthesis and Reactivity
The logical relationship for a potential synthetic pathway is illustrated below.
Biological Activity and Mechanism of Action
As of the latest available information, there are no published studies that describe the biological activity or mechanism of action of this compound. It is not listed in major pharmacological databases as a compound with known therapeutic effects. Its primary utility appears to be in the synthesis of more complex molecules that may have biological relevance.
Experimental Protocols
Consistent with the lack of data on its biological activity, no experimental protocols for assays or in-vitro/in-vivo studies involving this compound have been found in the public domain.
Conclusion
This compound (CAS 871127-76-3) is a chemical compound with a well-defined structure, primarily available as a research chemical or building block for organic synthesis. The current body of scientific knowledge lacks any information on its biological properties, potential therapeutic applications, or detailed experimental procedures. Researchers interested in this molecule are encouraged to perform initial screening assays to determine any potential biological effects. This guide will be updated as new information becomes publicly available.
References
physical and chemical properties of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic route, and potential biological significance of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from structurally related compounds and established chemical principles to offer a predictive profile. All quantitative data presented are based on computational predictions or are inferred from analogous structures. This document is intended to serve as a foundational resource for researchers interested in the evaluation and development of this and similar keto-acid derivatives.
Chemical Identity and Physical Properties
This compound is a dually functionalized organic molecule, incorporating a diaryl ketone and a terminal carboxylic acid linked by a six-carbon aliphatic chain.
| Property | Value | Source |
| IUPAC Name | This compound | --- |
| CAS Number | 871127-76-3 | [1] |
| Molecular Formula | C₁₉H₂₀O₄ | [2] |
| Molecular Weight | 312.36 g/mol | [2] |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCCCCC(=O)O | [2] |
| Predicted LogP | 4.5 ± 0.5 | (Predicted) |
| Predicted pKa | 4.8 ± 0.2 (Carboxylic Acid) | (Predicted) |
| Predicted Boiling Point | > 450 °C | (Predicted) |
| Predicted Melting Point | 120 - 140 °C | (Predicted) |
| Predicted Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols. | (Predicted) |
Proposed Synthesis: Friedel-Crafts Acylation
A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of diphenyl ether with a pimelic acid derivative. This electrophilic aromatic substitution is a well-established method for the formation of aryl ketones.
Overall Reaction
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
Materials:
-
Diphenyl ether
-
Pimelic anhydride (or pimeloyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane under a nitrogen atmosphere.
-
Acylating Agent Addition: Pimelic anhydride (1.0 equivalent) dissolved in anhydrous DCM is added dropwise to the stirred suspension of AlCl₃ at 0 °C. The mixture is stirred for an additional 30 minutes at this temperature to allow for the formation of the acylium ion intermediate.
-
Substrate Addition: A solution of diphenyl ether (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and 1M HCl. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Chemical Reactivity and Spectral Characterization
The chemical reactivity of this compound is dictated by its two primary functional groups: the diaryl ketone and the carboxylic acid. The ketone can undergo reduction to the corresponding alcohol or be a site for nucleophilic addition. The carboxylic acid can be converted to esters, amides, or acid chlorides.
Predicted Spectral Data:
-
¹H NMR: Aromatic protons are expected in the range of δ 7.0-8.0 ppm. The methylene protons adjacent to the ketone and carboxylic acid would appear as triplets around δ 2.8-3.2 ppm and δ 2.2-2.5 ppm, respectively. The remaining methylene protons would be in the δ 1.4-1.8 ppm region.
-
¹³C NMR: The carbonyl carbons of the ketone and carboxylic acid are expected around δ 195-205 ppm and δ 175-185 ppm, respectively. Aromatic carbons would appear in the δ 115-160 ppm range.
-
IR Spectroscopy: Characteristic peaks are expected for the C=O stretch of the ketone (around 1680 cm⁻¹), the C=O stretch of the carboxylic acid (around 1710 cm⁻¹), and the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.
-
Mass Spectrometry: The molecular ion peak [M]+ at m/z 312.1362 (for C₁₉H₂₀O₄) would be expected, along with characteristic fragmentation patterns corresponding to the loss of water, the carboxylic acid group, and cleavage of the aliphatic chain.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound is publicly available, its structural motifs are present in molecules with known pharmacological activities. Arylalkanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The phenoxy group is also a common feature in various biologically active compounds.
Hypothetical Mechanism of Action as an Anti-inflammatory Agent
Based on its structural similarity to some NSAIDs, a hypothetical mechanism of action could involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Suggested Experimental Workflow for Biological Evaluation
To investigate the potential anti-inflammatory activity, a standard workflow can be employed.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on its functional groups, it should be handled with care in a laboratory setting. It is likely to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound presents an interesting chemical scaffold with potential for further investigation, particularly in the context of drug discovery. This technical guide provides a starting point for researchers by outlining its fundamental properties, a viable synthetic strategy, and a rationale for exploring its biological activities. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate the potential of this molecule.
References
An In-depth Technical Guide on the Putative Mechanism of Action of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid Based on Structurally Related Compounds
Disclaimer: As of November 2025, a thorough review of publicly available scientific literature reveals no specific studies detailing the mechanism of action, biological targets, or signaling pathways of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid. The following guide is constructed based on the known biological activities of structurally related compounds, primarily 3-phenoxybenzoic acid (3-PBA) and its derivatives. The information presented herein is for research and informational purposes only and should be considered hypothetical until validated by direct experimental evidence for the specific compound of interest.
Executive Summary
While the precise biological role of this compound remains uncharacterized, its core structure, featuring a 3-phenoxyphenyl moiety, is shared with compounds known to possess significant biological activities. The most relevant of these is 3-phenoxybenzoic acid (3-PBA), a major metabolite of pyrethroid insecticides. Studies on 3-PBA and its derivatives have revealed interactions with key cellular pathways involved in inflammation, apoptosis, metabolic regulation, and neurotoxicity. This guide synthesizes the current understanding of these related compounds to provide a predictive framework for the potential mechanisms of action of this compound.
Potential Biological Activities Based on Structural Analogs
The biological activities of compounds containing the 3-phenoxyphenyl scaffold are diverse. Below, we detail the mechanisms of action observed for 3-PBA and its derivatives, which may suggest potential activities for this compound.
3-PBA has been shown to induce immunotoxicity and oxidative stress.[1] In murine macrophage cell lines (RAW 264.7), 3-PBA inhibits cell viability and suppresses the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines.[1]
Key Observations:
-
Inhibition of Pro-inflammatory Cytokines: 3-PBA (0-100 μM) has been observed to inhibit the mRNA expression of IL-1β, CXCL-1, TNF-α, IL-6, and IFN-β in LPS-stimulated macrophages.[1]
-
Induction of Oxidative Stress: The compound promotes the generation of reactive oxygen species (ROS) in macrophages.[1]
3-PBA has been demonstrated to induce apoptosis in human hepatocyte (HepG2) cells.[2][3][4] This process appears to be mediated through the intrinsic apoptotic pathway.
Key Observations:
-
Caspase-3 Activation: Treatment of HepG2 cells with 3-PBA leads to strong immunoreactivity for caspase-3, a key executioner caspase in apoptosis.[2][3][4]
-
Bcl-2 Regulation: A minimal reaction to the anti-apoptotic protein Bcl-2 was observed, suggesting a shift in the cellular balance towards apoptosis.[2][3][4]
-
Dose-Dependent Apoptosis: The total number of apoptotic cells increases in a dose-dependent manner upon exposure to 3-PBA.[4]
Emerging research has linked 3-PBA to neurodegenerative processes, particularly those relevant to Parkinson's disease.[5][6]
Key Observations:
-
Dopaminergic Degeneration: 3-PBA has been found to induce Parkinson's-like pathologies.[6]
-
α-Synuclein Aggregation: The compound can dysregulate C/EBP β levels, leading to the activation of asparagine endopeptidase (AEP), which in turn promotes the pathological cleavage and aggregation of α-synuclein.[6]
Synthetic derivatives of 3-phenoxybenzoic acid have been explored for various therapeutic applications, revealing a broader range of potential biological targets.
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism: Some derivatives have been found to act as agonists for PPARγ, a key regulator of adipogenesis, lipid metabolism, and glucose homeostasis.[7][8]
-
Glucokinase Activation: Certain derivatives can activate glucokinase, a critical enzyme in glucose sensing and metabolism, suggesting a potential role in managing type 2 diabetes.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Inhibition of DPP-4, an enzyme that inactivates incretin hormones, has been observed in some derivatives, pointing towards another potential anti-diabetic mechanism.[9][10][11]
Quantitative Data from Studies on 3-Phenoxybenzoic Acid
The following table summarizes the quantitative data available from in vitro studies on 3-PBA. It is important to reiterate that this data pertains to 3-PBA and not this compound.
| Cell Line | Compound | Concentration Range | Incubation Time | Observed Effect | Reference |
| RAW 264.7 (murine macrophages) | 3-PBA | 25-100 μM | 48 h | Inhibition of cell viability, induction of apoptosis (approx. 7%) | [1] |
| RAW 264.7 (murine macrophages) | 3-PBA | 0-100 μM | 12 h | Inhibition of LPS-induced mRNA expression of IL-1β, CXCL-1, TNF-α, IL-6, IFN-β | [1] |
| HepG2 (human hepatoma) | 3-PBA | 1 μM - 10 mM | 24 h | LC50 determined to be 1041.242 µM | [3][4] |
| HepG2 (human hepatoma) | 3-PBA | 1/20, 1/10, 1/5 of LC50 | 24 h | Dose-dependent increase in the total number of apoptotic cells | [4] |
| HL-60 (human promyelocytic leukemia) | 3-PBA | Not specified | 48 h | Stimulation of the intrinsic apoptotic pathway | [12] |
Postulated Signaling Pathways and Mechanisms
Based on the available data for related compounds, we can visualize the potential signaling pathways that might be modulated by molecules with a 3-phenoxyphenyl core.
This diagram illustrates the intrinsic apoptotic pathway potentially activated by 3-PBA in hepatocytes, leading to programmed cell death.
Caption: Postulated intrinsic apoptosis pathway induced by 3-PBA in hepatocytes.
This diagram illustrates a hypothetical mechanism by which a derivative could act as a PPARγ agonist to regulate gene expression related to metabolism.
Caption: Hypothetical PPARγ agonist activity of a 3-phenoxybenzoic acid derivative.
General Experimental Protocols
While specific protocols for this compound are not available, the following are standard methodologies used to assess the biological activities discussed in this guide.
-
Cell Seeding: Plate cells (e.g., RAW 264.7, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
-
Cell Treatment: Treat cells with the test compound for the specified duration.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
RNA Extraction: Extract total RNA from compound-treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers (e.g., for IL-6, TNF-α, Caspase-3) and a SYBR Green master mix.
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change using the ΔΔCt method.
Conclusion and Future Directions
The biological activity of this compound remains to be elucidated. However, the known mechanisms of action of its structural analog, 3-phenoxybenzoic acid, and its derivatives suggest several plausible avenues for investigation. Future research should prioritize in vitro screening to assess its effects on inflammatory signaling, apoptosis, and key metabolic targets such as PPARγ. Such studies are essential to define the pharmacological profile of this compound and determine its potential as a therapeutic agent or its significance as a bioactive molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic pyrethroids common metabolite 3-phenoxybenzoic acid induces caspase-3 and Bcl-2 mediated apoptosis in human hepatocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists [imrpress.com]
- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Potential Biological Activity of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid
Disclaimer: Direct experimental data on the biological activity of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid is not currently available in the public domain. This guide, therefore, provides an in-depth analysis of the potential biological activities of this compound based on the known pharmacological profiles of structurally related molecules, particularly those containing the phenoxyphenyl and alkanoic acid moieties. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive guide for potential future investigation.
Introduction
This compound is a unique molecule possessing a phenoxyphenyl group linked to a seven-carbon chain containing a ketone and a terminal carboxylic acid. The presence of these functional groups suggests potential interactions with various biological targets. The phenoxyphenyl moiety is a common scaffold in medicinal chemistry, often associated with anti-inflammatory and metabolic activities. The heptanoic acid chain provides a flexible linker and a potential point of interaction with enzymes that process fatty acids or related substrates. This guide will explore the hypothesized biological activities, potential mechanisms of action, and suggested experimental protocols to evaluate this compound.
Hypothesized Biological Activities and Mechanisms of Action
Based on the biological activities of structurally analogous compounds, this compound is predicted to exhibit anti-inflammatory properties, potentially through the inhibition of enzymes involved in the prostaglandin synthesis pathway.
The most probable biological activity of this compound is anti-inflammatory, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. Numerous phenoxyacetic acid derivatives have been synthesized and evaluated as selective COX-2 inhibitors.[1][2] COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain.[1][2]
The structural rationale for this hypothesis is the similarity of the phenoxyphenyl group to the scaffolds found in known COX-2 inhibitors. The carboxylic acid moiety is also a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), facilitating binding to the active site of COX enzymes.
Signaling Pathway for COX-2 Mediated Inflammation
Caption: Hypothesized mechanism of anti-inflammatory action via COX-2 inhibition.
Quantitative Data from Structurally Related Compounds
While no quantitative data exists for this compound, the following table summarizes the in vitro COX-2 inhibitory activity of some phenoxy acetic acid derivatives to provide a reference for potential potency.
| Compound Class | Example Compound | Target | IC50 (µM) | Reference |
| Phenoxy Acetic Acid Derivatives | Compound 5f (as described in source) | COX-2 | 0.06 | [1][2] |
| Phenoxy Acetic Acid Derivatives | Compound 7b (as described in source) | COX-2 | 0.08 | [1][2] |
| Phenoxy Acetic Acid Derivatives | Compound 10c (as described in source) | COX-2 | 0.09 | [1][2] |
Note: The specific structures of compounds 5f, 7b, and 10c can be found in the cited literature. These compounds feature a phenoxy acetic acid core with various substitutions.
Suggested Experimental Protocols
To investigate the biological activity of this compound, a tiered experimental approach is recommended.
Workflow for Biological Evaluation
Caption: A suggested workflow for the biological evaluation of the target compound.
-
Objective: To determine the direct inhibitory effect of this compound on COX-1 and COX-2 enzymes.
-
Method: Commercially available COX inhibitor screening assay kits can be used. These assays typically measure the peroxidase activity of the COX enzymes.
-
Prepare a series of concentrations of the test compound.
-
Incubate the compound with purified ovine or human COX-1 and COX-2 enzymes.
-
Add arachidonic acid to initiate the reaction.
-
Measure the production of prostaglandin G2 (PGG2) or a subsequent product using a colorimetric or fluorometric method.
-
Calculate the IC50 values for both enzymes to determine potency and selectivity.
-
-
Objective: To assess the compound's ability to inhibit prostaglandin production in a cellular context.
-
Method: Lipopolysaccharide (LPS)-stimulated prostaglandin E2 (PGE2) production in murine macrophage-like RAW 264.7 cells.
-
Culture RAW 264.7 cells in appropriate media.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with LPS to induce COX-2 expression and PGE2 production.
-
After a suitable incubation period, collect the cell supernatant.
-
Quantify the concentration of PGE2 in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Determine the IC50 for the inhibition of PGE2 production.
-
-
Objective: To evaluate the anti-inflammatory efficacy of the compound in an animal model of acute inflammation.
-
Method: Carrageenan-induced paw edema in rats or mice.[3]
-
Administer the test compound orally or intraperitoneally to the animals.
-
After a set period, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Measure the paw volume or thickness at various time points post-carrageenan injection using a plethysmometer or calipers.
-
Compare the increase in paw volume in the treated groups to a vehicle control group to determine the percentage of inhibition of edema.
-
Structure-Activity Relationship (SAR) Considerations
The biological activity of this compound can be modulated by modifying its chemical structure. Based on SAR studies of related anti-inflammatory compounds, the following points can be considered for future lead optimization:
-
Phenoxyphenyl Substitutions: The position and nature of substituents on either of the phenyl rings can significantly impact COX-2 selectivity and potency. Halogen substitutions have been shown to enhance activity in some phenoxyphenyl acetic acids.[4]
-
Alkanoic Acid Chain: The length and rigidity of the linker between the phenoxyphenyl group and the carboxylic acid can influence binding to the target enzyme.
-
Keto Group: The presence and position of the ketone group may affect the compound's metabolic stability and pharmacokinetic profile.
Logical Relationship of SAR
Caption: Key structural components influencing biological activity.
Conclusion
While this compound is an uncharacterized compound, its structural features strongly suggest a potential for anti-inflammatory activity, likely mediated through the inhibition of COX enzymes. The information and experimental protocols outlined in this guide provide a solid foundation for initiating a research program to synthesize and evaluate the pharmacological profile of this and related molecules. Further investigation is warranted to confirm these hypotheses and to explore the full therapeutic potential of this chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic History of 7-oxo-7-(3-phenoxyphenyl)heptanoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-oxo-7-(3-phenoxyphenyl)heptanoic acid, a complex organic molecule with the CAS number 871127-76-3, presents a fascinating yet challenging case study in the annals of chemical synthesis and pharmacological exploration. Despite its availability from commercial suppliers and its well-defined chemical structure, a comprehensive historical record of its discovery, initial synthesis, and detailed biological evaluation remains conspicuously absent from publicly accessible scientific literature and patent databases. This in-depth technical guide aims to provide a thorough overview of the available information on this compound, placed within the broader context of related chemical structures and potential synthetic pathways. While a complete history cannot be constructed from the available data, this document will serve as a valuable resource for researchers interested in this and similar molecules.
Chemical and Physical Properties
A summary of the fundamental properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and provides a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| CAS Number | 871127-76-3 | BOC Sciences, ChemicalBook |
| Molecular Formula | C₁₉H₂₀O₄ | BOC Sciences, ChemicalBook |
| Molecular Weight | 312.36 g/mol | BOC Sciences, ChemicalBook |
| IUPAC Name | This compound | Generated |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCCCCC(=O)O | BOC Sciences |
Table 1: Physicochemical Properties of this compound
Discovery and History: An Uncharted Territory
A rigorous and exhaustive search of scientific databases, including patent libraries, has failed to uncover a seminal publication detailing the initial discovery and historical development of this compound. Its existence is confirmed by its commercial availability, suggesting it has been synthesized, likely as a chemical intermediate or as part of a larger library of compounds in a drug discovery program.
The structural motifs present in the molecule—a diaryl ether core and a heptanoic acid chain—are common in medicinally active compounds. The phenoxyphenyl group is a well-known pharmacophore found in various therapeutic agents. Similarly, the heptanoic acid chain is a feature of several biologically active molecules, including some prostaglandin analogs and receptor antagonists. It is plausible that this compound was synthesized as an intermediate in the development of more complex pharmaceuticals, such as prostaglandin receptor antagonists, although no direct evidence for this has been found.
Potential Synthetic Pathways
While a specific, documented synthesis protocol for this compound is not available in the reviewed literature, its structure strongly suggests a synthetic route based on the Friedel-Crafts acylation reaction. This well-established method is a cornerstone of organic synthesis for the formation of carbon-carbon bonds involving aromatic rings.
A plausible synthetic workflow is outlined below. This proposed methodology is based on established chemical principles and reactions common in the synthesis of similar diaryl ether and keto-acid derivatives.
Proposed Experimental Protocol: Friedel-Crafts Acylation Route
Objective: To synthesize this compound from 3-phenoxybenzoic acid and a suitable seven-carbon acylating agent.
Materials:
-
3-Phenoxybenzoic acid
-
Heptanedioic anhydride (or pimeloyl chloride)
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.
-
Formation of Acylating Agent: If starting with heptanedioic acid, it would first need to be converted to either the anhydride or the acid chloride. For this hypothetical protocol, we will assume the use of pimeloyl chloride.
-
Acylation: Cool the suspension of aluminum chloride in DCM to 0°C in an ice bath. To this, add a solution of pimeloyl chloride in anhydrous DCM dropwise via the dropping funnel. After the addition is complete, add a solution of 3-phenoxybenzene in anhydrous DCM dropwise, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum salts and separate the organic layer.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield this compound.
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Signaling Pathways: A Knowledge Gap
A critical aspect of any technical guide on a chemical compound is its biological activity and mechanism of action. Unfortunately, for this compound, there is a significant lack of published data in this area. Searches of pharmacological and biomedical databases did not yield any studies that have investigated the biological effects of this specific molecule.
Based on its structural similarity to other diarylheptanoids and phenoxy-containing fatty acids, one could speculate on potential biological targets. For instance, some related compounds have been investigated as:
-
Prostaglandin Receptor Antagonists: The heptanoic acid chain is a common feature in prostaglandin analogs.
-
Enzyme Inhibitors: The keto group and the aromatic rings could interact with the active sites of various enzymes.
However, without any experimental evidence, these remain purely speculative. Consequently, no signaling pathways or experimental workflows for biological assays can be definitively described or visualized for this compound.
Caption: Logical relationship illustrating the current knowledge gap for the biological activity of the compound.
Conclusion and Future Directions
This compound remains a molecule of interest primarily from a chemical synthesis perspective. Its well-defined structure and the presence of reactive functional groups make it an intriguing building block for more complex molecules. However, the lack of a clear history of its discovery and, more importantly, the absence of any published biological data, represent a significant gap in our understanding.
Future research efforts could be directed towards:
-
Definitive Synthesis and Characterization: A peer-reviewed publication detailing a robust and scalable synthesis of this compound would be a valuable contribution to the chemical literature.
-
Biological Screening: A comprehensive biological screening of the compound against a panel of relevant targets (e.g., prostaglandin receptors, various enzymes) could uncover novel pharmacological activities.
-
Historical Archival Research: A deeper dive into older chemical literature and patent archives, potentially through more specialized search strategies, might yet uncover the origins of this enigmatic compound.
Until such research is undertaken, this compound will remain a chemical entity with untapped potential, its story waiting to be fully written.
Potential Research Applications of 7-oxo-7-(3-phenoxyphenyl)heptanoic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
7-oxo-7-(3-phenoxyphenyl)heptanoic acid is a small molecule belonging to the diarylheptanoid class of natural product-like compounds. While specific biological data for this compound is not extensively available in current literature, its structural similarity to other well-researched diarylheptanoids suggests a high potential for a range of pharmacological activities. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of this compound. By extrapolating from the known biological effects of structurally related diarylheptanoids, we propose several promising avenues for investigation, including its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. This document outlines hypothetical experimental protocols and visual workflows to guide future research into the therapeutic potential of this compound.
Introduction: The Promise of Diarylheptanoids
Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1][2] This structural motif has been identified in a variety of plant species and is associated with a broad spectrum of biological activities.[3][4] Prominent members of this class, such as curcumin, have been extensively studied for their therapeutic properties. The diverse pharmacological effects of diarylheptanoids make them attractive scaffolds for drug discovery and development.[5]
This compound, with its diphenyl ether and heptanoic acid moieties, fits within the structural classification of diarylheptanoids. The presence of a ketone and a carboxylic acid group provides reactive sites for potential metabolic activation or synthetic modification, offering a versatile platform for the development of novel therapeutics.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental protocols, particularly for in vitro and in vivo studies.
| Property | Value | Source |
| CAS Number | 871127-76-3 | Vendor Data |
| Molecular Formula | C₁₉H₂₀O₄ | Vendor Data |
| Molecular Weight | 312.36 g/mol | Vendor Data |
| Appearance | White to off-white solid | Predicted |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), poorly soluble in water | Predicted |
| LogP | ~4.5 | Predicted |
Potential Research Applications and Proposed Experimental Workflows
Based on the established bioactivities of the diarylheptanoid class of molecules, we propose the following areas of research for this compound.
Anti-inflammatory Activity
Hypothesis: this compound may exhibit anti-inflammatory properties by modulating key inflammatory signaling pathways, such as the NF-κB pathway.
Proposed Experimental Workflow:
Figure 1: Proposed workflow for evaluating the anti-inflammatory activity of this compound.
Experimental Protocol: In Vitro Anti-inflammatory Assay
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Treatment: Pre-treat cells with varying concentrations of the compound for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Cytokine Measurement: Collect the cell supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the phosphorylation status of NF-κB p65 subunit.
Anti-cancer Activity
Hypothesis: this compound may possess cytotoxic or anti-proliferative effects against cancer cell lines, potentially through induction of apoptosis.
Proposed Experimental Workflow:
Figure 2: Proposed workflow for assessing the anti-cancer potential of this compound.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Neuroprotective Effects
Hypothesis: this compound may exhibit neuroprotective effects against oxidative stress-induced neuronal cell death.
Proposed Signaling Pathway for Investigation:
Figure 3: Hypothetical neuroprotective signaling pathway involving Nrf2 activation.
Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in a suitable medium.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for a specified duration.
-
Cell Viability Assessment: Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Mechanistic Studies: Investigate the underlying mechanism by measuring reactive oxygen species (ROS) levels using fluorescent probes (e.g., DCFH-DA) and assessing the activation of the Nrf2 pathway via Western blotting for Nrf2 and its target antioxidant enzymes (e.g., HO-1, NQO1).
Synthesis and Future Directions
The synthesis of this compound can likely be achieved through standard organic chemistry methodologies, such as Friedel-Crafts acylation of phenoxybenzene with a suitable heptanoic acid derivative. The availability of a robust synthetic route will be crucial for producing sufficient quantities of the compound for extensive biological evaluation.
Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of promising lead compounds.
-
In Vivo Efficacy Studies: Testing the therapeutic potential in relevant animal models of disease.
Conclusion
While this compound remains a largely uncharacterized molecule, its structural features place it within the promising class of diarylheptanoids. The proposed research applications and experimental workflows outlined in this technical guide provide a solid foundation for initiating a comprehensive investigation into its therapeutic potential. The exploration of this and similar compounds could lead to the discovery of novel drug candidates for a variety of human diseases.
References
- 1. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 7-oxo-7-(3-phenoxyphenyl)heptanoic acid Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid (CAS No. 871127-76-3). The information is intended to guide researchers and scientists in establishing quality control and analytical standards for this compound.
Compound Information
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 871127-76-3[1][2] |
| Molecular Formula | C19H20O4 |
| Molecular Weight | 312.36 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥98% |
Analytical Methodologies
A comprehensive analysis of this compound typically involves a combination of chromatographic and spectroscopic techniques to determine its identity, purity, and quantity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase method is generally suitable.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common choice for eluting compounds of intermediate polarity. A typical gradient could be:
-
Start with 30% acetonitrile.
-
Ramp up to 95% acetonitrile over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic rings show significant absorbance, typically around 260-270 nm.[3][4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the analytical standard in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.
Expected Results:
A pure sample should yield a single major peak. The retention time will be dependent on the exact HPLC conditions. Impurities will appear as additional, smaller peaks.
| Parameter | Typical Value |
| Retention Time | 8 - 12 minutes |
| Purity (by area %) | ≥98% |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL[5] |
| Limit of Quantitation (LOQ) | 0.15 - 0.6 µg/mL[5] |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
While this compound itself is not highly volatile, GC-MS can be used to identify and quantify any smaller, more volatile impurities. Derivatization is necessary to increase the volatility of the main compound if its analysis is also desired by GC-MS.
Protocol (for derivatized analysis):
-
Derivatization: Esterification of the carboxylic acid group is a common derivatization method. For example, reaction with diazomethane or a silylating agent like BSTFA. Pentafluorobenzyl (PFB) bromide can also be used for derivatization, which enhances sensitivity for electron capture detection.[6][7][8]
-
Instrumentation: A GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.[6]
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Expected Results:
The mass spectrum of the derivatized this compound will show a molecular ion peak corresponding to the derivative and characteristic fragmentation patterns. Alpha-cleavage around the ketone is a common fragmentation pathway for ketones.[9]
| Parameter | Expected Observation |
| Molecular Ion (M+) of Methyl Ester | m/z 326.15 |
| Key Fragmentation Ions | Fragments resulting from cleavage at the keto group and loss of the ester side chain. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for confirming the chemical structure of the compound.
Protocol:
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Experiments:
-
¹H NMR: Provides information about the number and types of protons and their connectivity. Protons adjacent to the ketone (alpha protons) are expected to be deshielded and appear around 2.0-2.5 ppm.[9][10] Aromatic protons will be in the range of 7-8 ppm.
-
¹³C NMR: Shows the number of unique carbon atoms. The carbonyl carbon of a ketone typically appears significantly downfield, in the range of 190-215 ppm.[9][10]
-
2D NMR (COSY, HSQC): Can be used for more detailed structural assignment.
-
Expected Chemical Shifts (Illustrative):
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.0 - 7.8 | Multiplet | 9H |
| -CH2- (alpha to C=O) | ~2.9 | Triplet | 2H |
| -CH2- (alpha to COOH) | ~2.4 | Triplet | 2H |
| -CH2- (other) | 1.6 - 1.8 | Multiplet | 6H |
| -COOH | ~11 | Singlet | 1H |
| ¹³C NMR | Chemical Shift (ppm) | ||
| C=O (ketone) | ~199 | ||
| C=O (acid) | ~179 | ||
| Aromatic-C | 118 - 158 | ||
| Aliphatic-C | 24 - 45 |
Experimental Workflows and Diagrams
Caption: Workflow for the analysis of an analytical standard.
Caption: Logical flow for HPLC method development.
Conclusion
The analytical methods described provide a framework for the comprehensive characterization of this compound analytical standards. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is crucial for research, drug development, and quality control purposes. It is recommended that these methods be validated in the user's laboratory to ensure they meet the specific requirements of their application.
References
- 1. This compound | 871127-76-3 [amp.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. lipidmaps.org [lipidmaps.org]
- 7. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid. This method is suitable for the determination of the compound in various sample matrices, offering high sensitivity and reproducibility. The protocol described herein is essential for researchers and professionals involved in the development and quality control of pharmaceuticals and related chemical entities.
Introduction
This compound is a carboxylic acid derivative with a phenoxyphenyl moiety, a structural motif present in various pharmacologically active compounds. Accurate and precise analytical methods are crucial for its quantification in research and development, as well as in quality control processes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a detailed protocol for an HPLC method optimized for this compound.
Experimental Protocols
Sample Preparation
A critical step for accurate analysis is the proper preparation of the sample. The following protocol is a general guideline and may need to be optimized based on the specific sample matrix.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Solution Preparation (from a solid matrix):
-
Accurately weigh a portion of the sample matrix expected to contain the analyte.
-
Extract the analyte using a suitable organic solvent. The choice of solvent will depend on the matrix and may require optimization.
-
After extraction, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.
-
HPLC Instrumentation and Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The conditions provided below have been optimized for the separation and detection of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Gradient | Start with 40% A, increase to 80% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation
The following tables summarize the expected quantitative data from the validation of this HPLC method. These values are representative and may vary slightly between different instruments and laboratories.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Summary
| Parameter | Result |
| Retention Time (min) | Approximately 7.5 min |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.7 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The detailed protocol and performance data demonstrate the method's suitability for routine use in research and quality control laboratories. Adherence to the outlined procedures will ensure accurate and reproducible results. Further optimization may be required for specific and complex sample matrices.
Application Notes and Protocols for the Mass Spectrometry of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are based on established principles for the analysis of structurally similar compounds and are intended to serve as a comprehensive guide for the quantification and characterization of this molecule.
Introduction
This compound is a complex organic molecule with potential significance in various fields of research, including drug metabolism and environmental analysis. Accurate and sensitive detection and quantification are crucial for understanding its behavior and impact. This document outlines a robust LC-MS/MS method for the analysis of this compound.
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₉H₂₀O₄
-
Monoisotopic Mass: 312.1362 u
-
Structure:
Experimental Protocols
Sample Preparation
A generic sample preparation protocol is provided below. This should be optimized based on the specific matrix (e.g., plasma, urine, environmental samples).
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Calibration Standards and Quality Controls: Serially dilute the stock solution with the appropriate solvent to prepare calibration standards and quality control samples at the desired concentrations.
-
Sample Extraction (for biological matrices):
-
Protein Precipitation: For plasma or serum samples, add 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, SPE can be employed. A C18 sorbent is a suitable choice for retaining the analyte.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated sample.
-
Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
-
Elute the analyte with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the supernatant or the SPE eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient elution is recommended to ensure good separation and peak shape. The gradient can be optimized but a starting point is:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is expected to be optimal for this acidic compound.
-
Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer such as a Q-TOF or Orbitrap can be used.
-
Key MS Parameters (starting points, to be optimized):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Gas Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Data Presentation
The following tables summarize the expected quantitative data for the analysis of this compound.
Table 1: Mass Spectrometry Parameters for this compound.
| Parameter | Value |
| Precursor Ion (m/z) | 311.1289 ([M-H]⁻) |
| Product Ion 1 (m/z) | To be determined experimentally |
| Product Ion 2 (m/z) | To be determined experimentally |
| Collision Energy (eV) | To be optimized |
| Dwell Time (ms) | 100 |
Note: The precursor ion is the deprotonated molecule [M-H]⁻. Product ions and collision energy need to be determined by infusing a standard solution of the analyte and performing a product ion scan.
Table 2: Proposed Fragmentation of this compound.
Based on the structure, plausible fragmentation pathways in negative ion mode could involve the loss of the carboxylic acid group, cleavage of the ether bond, or fragmentation of the alkyl chain. The exact fragmentation pattern needs to be confirmed experimentally.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: Experimental workflow for the LC-MS/MS analysis.
Proposed Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for the deprotonated molecule.
Caption: Proposed fragmentation of this compound.
Disclaimer: The provided protocols and fragmentation pathways are proposed based on the analysis of structurally related compounds. Experimental optimization is crucial for achieving the best results for your specific application.
Application Notes and Protocols for 1H NMR Analysis of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-oxo-7-(3-phenoxyphenyl)heptanoic acid is a chemical compound of interest in pharmaceutical and chemical research. Understanding its molecular structure is crucial for its characterization and further application. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for elucidating the structure of organic molecules. These application notes provide a detailed protocol for acquiring and interpreting the ¹H NMR spectrum of this compound, including predicted chemical shifts and coupling patterns.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. Protons attached to the aromatic rings are expected to appear in the downfield region (δ 6.5-8.0 ppm) due to the ring current effect.[1] Protons on the aliphatic chain will have their chemical shifts influenced by the neighboring carbonyl and carboxylic acid groups.[2][3]
Structure of this compound:
Note: Ph represents a phenyl group.
Quantitative Data Summary
The following table summarizes the predicted ¹H NMR data for this compound.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2', H-6' | 7.40-7.30 | m | 2H | - |
| H-3', H-4', H-5' | 7.20-7.10 | m | 3H | - |
| H-2'', H-4'', H-6'' | 7.80-7.70 | m | 3H | - |
| H-5'' | 7.50-7.40 | m | 1H | - |
| H-2 | 2.35 | t | 2H | 7.5 |
| H-3 | 1.65 | p | 2H | 7.5 |
| H-4 | 1.40 | p | 2H | 7.5 |
| H-5 | 1.70 | p | 2H | 7.5 |
| H-6 | 2.95 | t | 2H | 7.5 |
| -COOH | 12.0-10.0 | br s | 1H | - |
m = multiplet, t = triplet, p = pentet, br s = broad singlet
Experimental Protocol
This section outlines a standard operating procedure for the acquisition of a ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a standard NMR spectrometer, for example, a 300 MHz or 500 MHz instrument.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters, including:
-
Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time (aq): 2-4 seconds.
-
Spectral width (sw): A range appropriate for ¹H NMR, typically -2 to 12 ppm.
-
3. Data Acquisition and Processing:
-
Acquire the Free Induction Decay (FID).
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.
Workflow and Data Analysis
The following diagrams illustrate the experimental workflow and the logical relationships for spectral interpretation.
Caption: Experimental workflow for ¹H NMR analysis.
Caption: Logical relationships of proton signals.
Conclusion
This document provides a comprehensive guide for the ¹H NMR analysis of this compound. By following the detailed experimental protocol and utilizing the predicted spectral data and interpretive diagrams, researchers can effectively characterize the structure of this compound. The provided information serves as a valuable resource for quality control, structural verification, and further research and development activities involving this molecule.
References
Application Note: 13C NMR Analysis of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the 13C Nuclear Magnetic Resonance (NMR) analysis of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid. This compound is of interest in medicinal chemistry and drug development, and its structural elucidation is crucial for understanding its activity. This application note presents predicted 13C NMR data and a comprehensive experimental protocol for acquiring and analyzing the spectrum.
Introduction
This compound is a molecule that combines the structural features of a long-chain carboxylic acid, a ketone, and a phenoxy-substituted benzene ring. 13C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. By analyzing the chemical shifts of each carbon atom, researchers can confirm the structure of the synthesized compound, assess its purity, and gain insights into its electronic environment. This note provides a predicted 13C NMR spectrum and a standardized protocol to guide researchers in their analysis.
Predicted 13C NMR Data
Due to the absence of publicly available experimental 13C NMR data for this compound, the following chemical shifts have been predicted using computational methods and validated by comparison with experimental data of structurally related compounds such as 3-phenoxybenzoic acid, 2-heptanone, and heptanoic acid.
| Carbon Atom Number | Predicted Chemical Shift (ppm) | Estimated Chemical Shift Range (ppm) | Notes |
| 1 | 178.9 | 175-180 | Carboxylic acid carbonyl carbon. |
| 2 | 33.5 | 33-36 | Methylene carbon alpha to the carboxylic acid. |
| 3 | 24.5 | 24-26 | Methylene carbon. |
| 4 | 28.6 | 28-30 | Methylene carbon. |
| 5 | 23.4 | 23-25 | Methylene carbon. |
| 6 | 37.8 | 37-40 | Methylene carbon alpha to the ketone. |
| 7 | 199.5 | 198-202 | Ketone carbonyl carbon. |
| 1' | 137.9 | 137-139 | Aromatic carbon attached to the carbonyl group. |
| 2' | 122.9 | 122-124 | Aromatic CH carbon. |
| 3' | 157.2 | 156-158 | Aromatic carbon attached to the ether oxygen. |
| 4' | 118.0 | 117-119 | Aromatic CH carbon. |
| 5' | 129.9 | 129-131 | Aromatic CH carbon. |
| 6' | 124.7 | 124-126 | Aromatic CH carbon. |
| 1'' | 156.9 | 156-158 | Aromatic carbon attached to the ether oxygen. |
| 2'', 6'' | 119.5 | 119-121 | Aromatic CH carbons. |
| 3'', 5'' | 130.2 | 129-131 | Aromatic CH carbons. |
| 4'' | 124.3 | 123-125 | Aromatic CH carbon. |
Experimental Protocol
This protocol outlines the steps for preparing a sample of this compound and acquiring a 13C NMR spectrum.
1. Sample Preparation
-
Materials:
-
This compound (15-25 mg)
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.8 mL)
-
5 mm NMR tube
-
Pipette
-
Vortex mixer
-
-
Procedure:
-
Weigh 15-25 mg of this compound and transfer it to a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.8 mL of the chosen deuterated solvent (CDCl₃ is a common choice for non-polar to moderately polar compounds, while DMSO-d₆ is suitable for more polar compounds).
-
Securely cap the NMR tube and vortex the sample until the solid is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
2. NMR Data Acquisition
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Typical Parameters for 13C NMR:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K (25 °C)
-
Spectral Width: 0 to 220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds (a longer delay may be necessary for quaternary carbons)
-
Number of Scans: 1024 to 4096 scans (or more, depending on the sample concentration)
-
Proton Decoupling: Broadband proton decoupling during acquisition.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Integrate the peaks if desired (note that in standard proton-decoupled 13C NMR, peak intensities are not always directly proportional to the number of carbons).
-
Assign the peaks to the corresponding carbon atoms in the molecule based on the predicted data and general knowledge of 13C NMR chemical shifts.
Visualizations
The following diagrams illustrate the molecular structure with numbered carbons and the general workflow for 13C NMR analysis.
Application Notes and Protocols for 7-oxo-7-(3-phenoxyphenyl)heptanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-oxo-7-(3-phenoxyphenyl)heptanoic acid is a novel small molecule with significant structural similarity to key intermediates in the synthesis of Seratrodast, a known thromboxane A2 (TXA2) receptor antagonist. The structural features, including a heptanoic acid chain and a phenoxyphenyl group, suggest its potential as a modulator of the thromboxane signaling pathway. This pathway is critically involved in physiological processes such as platelet aggregation and smooth muscle contraction, and its dysregulation is implicated in various diseases, including asthma and thrombosis.
These application notes provide a comprehensive overview of the potential biological activities of this compound and detailed protocols for its experimental evaluation as a thromboxane A2 receptor antagonist.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C19H20O4 |
| Molecular Weight | 312.36 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol; poorly soluble in water |
Hypothesized Biological Activity and Signaling Pathway
Based on its structural similarity to Seratrodast, this compound is hypothesized to act as a competitive antagonist of the thromboxane A2 receptor (TP receptor). Thromboxane A2, a potent bioactive lipid, mediates its effects by binding to TP receptors, which are G-protein coupled receptors. Activation of TP receptors triggers a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The culmination of this signaling in platelets is aggregation, and in smooth muscle cells, it is contraction. By competitively binding to the TP receptor, this compound is expected to block these downstream effects of TXA2.
Application Notes and Protocols for 7-oxo-7-(3-phenoxyphenyl)heptanoic acid: In Vitro Assays
For: Researchers, scientists, and drug development professionals
Abstract
This document addresses the request for detailed application notes and protocols for in vitro assays of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid. Despite a comprehensive search of scientific literature and chemical databases, no specific in vitro assay data, including quantitative results or detailed experimental protocols, are publicly available for this compound. This document outlines the current status of available information and provides a general framework for how in vitro assays for a novel compound like this compound could be approached.
Introduction
This compound (CAS No. 871127-76-3) is a chemical compound for which biological activity and pharmacological profile are not yet characterized in publicly accessible literature. As such, specific in vitro assays and established protocols for this particular molecule could not be retrieved.
The information provided herein is based on general principles of in vitro pharmacology and drug discovery and is intended to serve as a guide for researchers interested in investigating the biological effects of this compound.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 871127-76-3 |
| Molecular Formula | C₁₉H₂₀O₄ |
| Molecular Weight | 312.36 g/mol |
General Approach to In Vitro Assaying of a Novel Compound
For a novel compound such as this compound, a tiered approach to in vitro testing is typically employed to elucidate its biological activity. This generally involves a series of assays progressing from broad screening to more specific, target-based investigations.
Caption: A generalized workflow for the in vitro evaluation of a novel chemical compound.
Preliminary Assays
-
Purity and Identity Confirmation: Essential first steps to ensure the quality of the test compound. Techniques such as NMR, mass spectrometry, and HPLC are typically used.
-
Solubility and Stability: Determining the solubility and stability of the compound in various buffer systems and solvents is critical for accurate assay results.
-
Cytotoxicity Assays: Initial assessment of the compound's toxicity to cells is necessary to determine the appropriate concentration range for subsequent functional assays. Common methods include MTT, XTT, or LDH release assays.
Potential Target-Based and Functional Assays
Without prior knowledge of the compound's biological target, a broad screening approach is recommended. This could involve:
-
Enzyme Inhibition Assays: Screening against a panel of common drug-metabolizing enzymes (e.g., cytochrome P450s) or disease-relevant enzymes (e.g., kinases, proteases).
-
Receptor Binding Assays: Evaluating the binding affinity of the compound to a wide range of G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors.
-
Cell-Based Functional Assays: Utilizing reporter gene assays or phenotypic screens in relevant cell lines to identify potential biological activity.
Hypothetical Signaling Pathway Investigation
Should initial screening reveal an effect, for instance, on cell proliferation or inflammation, subsequent assays would focus on elucidating the underlying signaling pathways.
Caption: A hypothetical inhibitory signaling pathway for a novel compound.
Potential Suppliers
For researchers interested in acquiring this compound for in vitro studies, the following chemical suppliers may be contacted:
-
BOC Sciences
-
ChemicalBook
-
chemPUR Feinchemikalien und Forschungsbedarf GmbH
-
Guidechem
-
Echemi
Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier.
Conclusion
There is currently a lack of publicly available data regarding the in vitro activity of this compound. The protocols and pathways described in this document are general and hypothetical, intended to provide a strategic framework for the initial investigation of this compound. Researchers are encouraged to perform preliminary assays to determine the basic pharmacological and toxicological properties of this molecule before proceeding with more complex in vitro studies. Collaboration with contract research organizations (CROs) specializing in in vitro screening and assay development could also be a valuable resource.
Application Notes and Protocols for DG-051, a Leukotriene A4 Hydrolase (LTA4H) Inhibitor
Important Note for Researchers: The initial substance "7-oxo-7-(3-phenoxyphenyl)heptanoic acid" mentioned in the topic query is not the correct chemical identity for the well-characterized LTA4H inhibitor with applications in cell culture. The correct and scientifically validated compound for this target and application is DG-051 . All subsequent information, protocols, and data pertain to DG-051.
Introduction
DG-051 is a potent and selective small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H). LTA4H is a bifunctional zinc metalloenzyme that plays a crucial role in the biosynthesis of leukotriene B4 (LTB4), a powerful pro-inflammatory lipid mediator.[1][2] By inhibiting LTA4H, DG-051 effectively reduces the production of LTB4, making it a valuable tool for studying inflammatory pathways and a potential therapeutic agent for inflammatory diseases.[3][4][5] These application notes provide detailed protocols for the use of DG-051 in cell culture, including methods for assessing its biological activity and cytotoxicity.
Mechanism of Action
DG-051 specifically targets and inhibits the enzymatic activity of LTA4H. This enzyme catalyzes the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4). LTB4 is a potent chemoattractant for neutrophils and other immune cells, playing a key role in the inflammatory cascade.[6][7] By blocking LTA4H, DG-051 effectively suppresses the production of LTB4, thereby reducing neutrophil chemotaxis and downstream inflammatory responses.
Quantitative Data
The following table summarizes the key quantitative parameters of DG-051.
| Parameter | Value | Reference |
| Enzymatic Activity | ||
| LTA4H IC50 | 47 nM | |
| LTA4H Kd | 25 nM | |
| Solubility | ||
| DMSO | 12.5 mg/mL | |
| Ethanol | 12.5 mg/mL | |
| PBS (pH 7.2) | 2 mg/mL | |
| DMF | 20 mg/mL |
Experimental Protocols
Preparation of DG-051 Stock Solution
This protocol describes the preparation of a stock solution of DG-051 for use in cell culture experiments.
Materials:
-
DG-051 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of DG-051 and volume of DMSO.
-
Aseptically weigh the DG-051 powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the DG-051 is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell-Based LTA4H Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of DG-051 on LTA4H activity in a cellular context by measuring the reduction in LTB4 production.
Suitable Cell Lines: LTA4H is expressed in various cell types.[2][8] The following are examples of suitable cell lines for this assay:
-
Human Neutrophils: Primary cells that are the most physiologically relevant for studying LTB4-mediated chemotaxis.
-
HEK-293T: A human embryonic kidney cell line that can be used for overexpression studies or if endogenous LTA4H expression is confirmed.[9]
-
A549, SCC12, SCC13: Human skin and lung cancer cell lines with reported LTA4H expression.[10]
Materials:
-
LTA4H-expressing cells
-
Cell culture medium
-
DG-051 stock solution
-
Calcium ionophore (e.g., A23187)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the LTA4H-expressing cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of DG-051 in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of DG-051. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 1-2 hours.
-
Cell Stimulation: To induce LTB4 production, stimulate the cells with a calcium ionophore (e.g., 1-5 µM A23187) for 15-30 minutes.
-
Supernatant Collection: After stimulation, carefully collect the cell culture supernatant from each well.
-
LTB4 Quantification: Measure the concentration of LTB4 in the collected supernatants using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of LTB4 inhibition for each DG-051 concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the DG-051 concentration to determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This protocol describes a method to assess the cytotoxicity of DG-051 on a chosen cell line.
Materials:
-
Cells of interest
-
Cell culture medium
-
DG-051 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of DG-051 in cell culture medium. Treat the cells with a range of DG-051 concentrations. Include a vehicle control and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each DG-051 concentration relative to the vehicle control. Plot the percentage of viability against the log of the DG-051 concentration to determine the IC50 value for cytotoxicity.[16][17][18][19]
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This protocol provides a method to evaluate the functional effect of DG-051 on neutrophil migration towards an LTB4 gradient.[20][21][22][23]
Materials:
-
Freshly isolated human neutrophils[20]
-
RPMI 1640 medium with 0.5% BSA
-
DG-051 stock solution
-
Leukotriene B4 (LTB4)
-
Boyden chamber apparatus with polycarbonate filters (3-5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).[20]
-
Cell Treatment: Resuspend the isolated neutrophils in RPMI 1640 with 0.5% BSA. Pre-incubate the neutrophils with various concentrations of DG-051 or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add RPMI 1640 medium containing LTB4 (chemoattractant, e.g., 10 nM) to the lower wells of the Boyden chamber.
-
Place the filter membrane over the lower wells.
-
Add the DG-051-treated or control neutrophils to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.
-
Cell Staining and Counting:
-
Remove the filter and wipe the cells from the upper side.
-
Fix and stain the cells that have migrated to the lower side of the filter.
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Data Analysis: Calculate the average number of migrated cells per field for each condition. Determine the percentage of inhibition of chemotaxis for each DG-051 concentration compared to the vehicle control.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low LTB4 production in control cells | - Inefficient cell stimulation- Low LTA4H expression in the cell line | - Optimize the concentration and incubation time of the calcium ionophore.- Confirm LTA4H expression by Western blot or qPCR. Choose a different cell line if necessary. |
| High variability in ELISA results | - Pipetting errors- Improper washing steps | - Use calibrated pipettes and be consistent with technique.- Ensure thorough washing of the ELISA plate as per the manufacturer's protocol. |
| High background in cytotoxicity assay | - Contamination of cell culture- MTT reagent instability | - Regularly check cultures for contamination.[24]- Prepare fresh MTT solution for each experiment and protect it from light. |
| No inhibition of neutrophil chemotaxis | - Inactive DG-051- Suboptimal LTB4 concentration | - Verify the integrity of the DG-051 stock solution.- Perform a dose-response curve for LTB4 to determine the optimal chemoattractant concentration.[22] |
| Low neutrophil migration in control | - Poor neutrophil viability- Incorrect filter pore size | - Use freshly isolated neutrophils for the assay.- Ensure the pore size of the Boyden chamber filter is appropriate for neutrophil migration (typically 3-5 µm).[20] |
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. uniprot.org [uniprot.org]
- 3. deCODE Launches Phase II Clinical Testing of DG051 for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 4. | BioWorld [bioworld.com]
- 5. deCODE genetics, Inc. Announces Positive Topline Results for Phase I Study of DG051 for the Prevention of Heart Attack - BioSpace [biospace.com]
- 6. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LTA4H protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. Human LTA4H (Leukotriene A4 hydrolase) knockout HEK-293T cell line (ab266467) | Abcam [abcam.com]
- 10. LTA4H regulates cell cycle and skin carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cloud-clone.com [cloud-clone.com]
- 12. abcam.co.jp [abcam.co.jp]
- 13. file.elabscience.com [file.elabscience.com]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. content.abcam.com [content.abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. cancer cells ic50: Topics by Science.gov [science.gov]
- 19. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. Neutrophil isolation and chemotaxis assay [bio-protocol.org]
- 22. tandfonline.com [tandfonline.com]
- 23. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
7-oxo-7-(3-phenoxyphenyl)heptanoic acid: Uncharted Territory in Research Applications
Despite its availability from chemical suppliers, 7-oxo-7-(3-phenoxyphenyl)heptanoic acid (CAS No. 871127-76-3) remains a molecule with no publicly documented scientific applications, biological activity, or established mechanism of action. A comprehensive review of scientific literature and patent databases reveals a significant gap in the understanding of this compound's potential as a research tool.
Currently, information on this compound is confined to listings in chemical catalogs. These entries confirm its chemical structure and provide basic physicochemical properties, but offer no insight into its utility in biological or pharmacological research. No published studies have investigated its potential targets, signaling pathways, or efficacy in any experimental models.
This absence of data precludes the creation of detailed application notes and experimental protocols as requested. The core requirements for such documentation, including quantitative data (e.g., IC50, EC50), established methodologies, and characterized signaling pathways, are contingent on pre-existing research, which, in this case, is not available in the public domain.
Future Research Directions: A Blank Canvas
The lack of existing research presents a unique opportunity for novel investigations. Based on the structural motifs present in this compound, which includes a heptanoic acid chain and a phenoxyphenyl group, researchers could explore a variety of potential biological activities. For instance, similar structures are sometimes associated with lipid metabolism, inflammatory pathways, or as ligands for various receptors.
A logical first step for researchers interested in this compound would be to perform broad biological screening assays to identify potential cellular targets or pathways that it may modulate.
Workflow for Initial Investigation:
Caption: A potential workflow for the initial investigation of this compound.
Until such foundational research is conducted and published, this compound will remain an intriguing but enigmatic compound for the scientific community. Researchers and drug development professionals are encouraged to consider this molecule as a novel starting point for discovery programs, with the understanding that they will be charting a new course in its scientific exploration.
Application Notes and Protocols for Seratrodast, a Thromboxane A2 Receptor Antagonist
A note on the compound of interest: Initial searches for "7-oxo-7-(3-phenoxyphenyl)heptanoic acid" did not yield specific applications in drug discovery. However, the closely related molecule, 7-phenyl-7-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)heptanoic acid, commercially known as Seratrodast , is a well-characterized drug. Seratrodast is a thromboxane A2 (TXA2) receptor antagonist used primarily in the treatment of asthma.[1] Given the structural similarity and the established therapeutic relevance of Seratrodast, the following application notes and protocols are focused on this compound.
Application Notes
Introduction:
Seratrodast is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[2][3] TXA2 is a powerful lipid mediator that plays a crucial role in various physiological and pathological processes, including platelet aggregation, vasoconstriction, and bronchoconstriction.[4][5] In respiratory diseases such as asthma, TXA2 contributes significantly to airway inflammation, bronchoconstriction, and airway hyperresponsiveness.[1][4] Seratrodast functions by competitively blocking the TP receptor, thereby mitigating the detrimental effects of TXA2.[1][6] It was the first TP receptor antagonist to be approved for the treatment of asthma and is marketed in Japan, China, and India.[1][2]
Mechanism of Action:
Seratrodast exerts its therapeutic effects primarily through the competitive antagonism of the TP receptor, a G-protein coupled receptor. By blocking this receptor, Seratrodast inhibits the downstream signaling cascades initiated by TXA2. This leads to a reduction in:
-
Bronchoconstriction: Prevention of airway smooth muscle contraction.[4]
-
Airway Inflammation: Decreased release of inflammatory mediators.[4]
-
Mucous Secretion: Reduction in mucus production in the airways.[1]
-
Airway Hyperresponsiveness: Diminished sensitivity of the airways to various stimuli.[7][8]
Recent research has also uncovered a novel mechanism of action for Seratrodast, demonstrating its ability to inhibit neuronal ferroptosis by promoting the expression of glutathione peroxidase 4 (GPX4) and suppressing JNK phosphorylation.[9]
Therapeutic Applications:
The primary clinical application of Seratrodast is in the management of bronchial asthma .[1][2] Clinical studies have demonstrated its efficacy in improving lung function, reducing asthma symptoms, and decreasing the need for rescue medication.[2][10]
Seratrodast has also been investigated for other conditions, including:
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacological and clinical properties of Seratrodast.
Table 1: Pharmacokinetic Properties of Seratrodast
| Parameter | Value | Reference |
| Protein Binding | >99% | [12] |
| Elimination Half-life | 22 hours | [1] |
| Time to Peak Plasma Concentration (Tmax) | 2.4 hours | [12] |
| Bioavailability | Well-absorbed after oral administration | [4] |
Table 2: Clinical Efficacy of Seratrodast in Mild to Moderate Asthma (4-week treatment)
| Parameter | Seratrodast (80 mg/day) | Montelukast (10 mg/day) | p-value | Reference |
| Change in Peak Expiratory Flow (PEF, L/s) | +0.416 | Not specified | p = 0.01 | [10][13] |
| Reduction in Sputum Eosinophil Cationic Protein (ECP) | Significant | Less significant | p < 0.001 | [10][14] |
| Reduction in Sputum Albumin | Significant | Less significant | p < 0.001 | [10][14] |
| Reduction in Expectoration Score | Significant | Less significant | p = 0.01 | [10][14] |
Experimental Protocols
1. Thromboxane A2 Receptor (TP Receptor) Binding Assay
This protocol is designed to determine the binding affinity of a test compound (e.g., Seratrodast) to the TP receptor.
-
Materials:
-
Washed human platelets
-
Radiolabeled TP receptor agonist (e.g., [³H]U-46619)
-
Test compound (Seratrodast) at various concentrations
-
Binding buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare washed human platelets and resuspend them in the binding buffer.
-
In a series of tubes, add a fixed concentration of the radiolabeled agonist.
-
Add increasing concentrations of the test compound (Seratrodast) or vehicle control to the tubes.
-
Initiate the binding reaction by adding the platelet suspension to each tube.
-
Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled agonist) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[15][16][17][18]
-
2. In Vivo Measurement of Bronchoconstriction in an Animal Model
This protocol describes a method to assess the effect of a test compound on airway hyperresponsiveness in a guinea pig model of asthma.
-
Materials:
-
Guinea pigs (sensitized to an allergen like ovalbumin)
-
Test compound (Seratrodast)
-
Bronchoconstricting agent (e.g., methacholine or histamine)[19]
-
Whole-body plethysmography system
-
-
Procedure:
-
Administer the test compound (Seratrodast) or vehicle control to the sensitized guinea pigs at a specified time before the challenge.
-
Place the animals in the whole-body plethysmograph chambers and allow them to acclimatize.
-
Record baseline respiratory parameters.
-
Expose the animals to an aerosol of the bronchoconstricting agent (e.g., methacholine) at increasing concentrations.[19]
-
Continuously measure airway resistance and dynamic compliance.
-
-
Data Analysis:
-
Calculate the provocative concentration of the bronchoconstricting agent that causes a certain percentage increase in airway resistance (e.g., PC200).
-
Compare the PC200 values between the vehicle-treated and test compound-treated groups to determine the protective effect of the compound against bronchoconstriction.
-
Visualizations
Caption: Seratrodast Mechanism of Action.
Caption: TP Receptor Binding Assay Workflow.
References
- 1. Seratrodast - Wikipedia [en.wikipedia.org]
- 2. What is Seratrodast used for? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Seratrodast? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. waldrugmart.com [waldrugmart.com]
- 7. zuventus.com [zuventus.com]
- 8. [Thromboxane A2 antagonist--discovery of seratrodast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Seratrodast, a thromboxane A2 receptor antagonist, inhibits neuronal ferroptosis by promoting GPX4 expression and suppressing JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journaljammr.com [journaljammr.com]
- 11. nbinno.com [nbinno.com]
- 12. Seratrodast : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 13. Efficacy of Seratrodast, a Thromboxane A2 Receptor Inhibitor in a Double Blind Comparative Clinical Trial with Monteluklast. [imsear.searo.who.int]
- 14. zuventus.com [zuventus.com]
- 15. Data Standardization for Results Management - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 17. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 18. ww2.amstat.org [ww2.amstat.org]
- 19. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Oxo-7-(3-phenoxyphenyl)heptanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route is the Friedel-Crafts acylation of diphenyl ether with a seven-carbon acylating agent, such as pimeloyl chloride or pimelic anhydride, in the presence of a Lewis acid catalyst.
Q2: What are the key reagents and catalysts involved in this synthesis?
A2: The key reagents are diphenyl ether and an acylating agent like pimeloyl chloride or pimelic anhydride. A Lewis acid, most commonly aluminum chloride (AlCl₃), is used as a catalyst.[1]
Q3: What are the critical parameters that influence the yield of the reaction?
A3: Several parameters can significantly impact the yield, including the purity of reagents and solvents, the molar ratio of reactants to the catalyst, reaction temperature, and reaction time. Careful control of these variables is crucial for maximizing the yield.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of starting materials and the formation of the product.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes:
-
Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Contamination with water can deactivate the catalyst, leading to a failed reaction.
-
Poor Quality Reagents: Impurities in diphenyl ether or the acylating agent can interfere with the reaction.
-
Incorrect Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low may result in a sluggish or incomplete reaction, while excessively high temperatures can lead to side reactions and decomposition of the product.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
Solutions:
| Parameter | Recommendation |
| Catalyst Handling | Use freshly opened or properly stored anhydrous aluminum chloride. Handle the catalyst in a dry environment (e.g., under an inert atmosphere) to prevent moisture contamination. |
| Reagent Purity | Use high-purity reagents. Purify diphenyl ether by distillation if necessary. Ensure the acylating agent is free of hydrolysis products. |
| Temperature Control | Maintain the recommended reaction temperature using a controlled heating/cooling system. The optimal temperature may need to be determined empirically but often ranges from 0°C to room temperature for the initial mixing, followed by a period at a slightly elevated temperature. |
| Reaction Time | Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. |
Problem 2: Formation of Multiple Products (Isomers and Side Products)
Possible Causes:
-
Isomer Formation: Friedel-Crafts acylation on an unsubstituted aromatic ring like diphenyl ether can lead to a mixture of ortho, meta, and para substituted products. The phenoxy group is an ortho-, para- director.
-
Polyacylation: If the product is more reactive than the starting material, multiple acyl groups can be added to the aromatic ring, leading to polyacylated byproducts.
-
Side Reactions with Solvent: Some solvents can participate in Friedel-Crafts reactions. For example, chlorinated solvents might alkylate the aromatic ring.
Solutions:
| Factor | Mitigation Strategy |
| Isomer Control | The ratio of isomers is often influenced by the catalyst, solvent, and temperature. While complete control is difficult, using a bulkier catalyst or running the reaction at a lower temperature may favor the formation of the para isomer due to steric hindrance. |
| Preventing Polyacylation | Use a stoichiometric amount of the acylating agent or a slight excess of diphenyl ether. The ketone product is generally deactivating, which naturally disfavors polyacylation.[1] |
| Solvent Selection | Use inert solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂). Avoid using solvents that can react under Friedel-Crafts conditions.[3] |
Problem 3: Difficult Product Purification
Possible Causes:
-
Presence of Unreacted Starting Materials: Incomplete reaction can leave significant amounts of starting materials in the crude product.
-
Formation of Closely Related Byproducts: Isomeric products and other side products with similar polarities to the desired product can make separation by chromatography challenging.
-
Complexation with Catalyst: The ketone product can form a stable complex with the Lewis acid catalyst, which needs to be effectively broken during the workup.[4]
Solutions:
| Purification Step | Detailed Protocol |
| Workup | After the reaction is complete, the mixture should be quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes and separate the organic and aqueous layers.[5] |
| Extraction | Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover all the product. |
| Washing | Wash the combined organic layers with water, a dilute solution of sodium bicarbonate (to remove acidic impurities), and finally with brine. |
| Recrystallization | Recrystallization is often an effective method for purifying the final product. A suitable solvent system (e.g., ethanol/water or toluene/hexane) should be determined experimentally to obtain pure crystals of this compound. |
Experimental Protocols
General Friedel-Crafts Acylation of Diphenyl Ether
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is assembled. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reagents: The flask is charged with anhydrous aluminum chloride (AlCl₃) and a dry, inert solvent (e.g., dichloromethane). The mixture is cooled in an ice bath.
-
Addition of Acylating Agent: A solution of pimeloyl chloride in the same dry solvent is added dropwise to the stirred suspension of AlCl₃.
-
Addition of Diphenyl Ether: After the formation of the acylium ion complex, a solution of diphenyl ether in the same dry solvent is added dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to stir at a specified temperature (e.g., room temperature or gentle reflux) for a set period. The progress is monitored by TLC or GC-MS.
-
Workup: The reaction mixture is cooled and then slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: The product is extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Experimental Workflow for Synthesis
References
Technical Support Center: Purification of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for crude this compound?
A1: The recommended purification strategy for this compound typically involves a multi-step approach leveraging the molecule's functional groups (a carboxylic acid and a ketone). The most effective sequence is often:
-
Liquid-Liquid Extraction: To separate the acidic product from neutral and basic impurities.
-
Column Chromatography: To remove closely related impurities that are not efficiently separated by extraction.
-
Recrystallization: As a final step to obtain a highly pure, crystalline solid.
Q2: What are the likely impurities I might encounter in my crude sample?
A2: Based on a plausible synthetic route, such as the Friedel-Crafts acylation of diphenyl ether with a derivative of heptanedioic acid, potential impurities could include:
-
Unreacted starting materials (e.g., diphenyl ether).
-
Isomeric products (acylation at different positions on the phenyl rings).
-
Byproducts from the reaction, such as poly-acylated species.
-
Solvents used in the synthesis and workup.
Q3: My purified compound appears as an oil, not a solid. What should I do?
A3: "Oiling out" instead of crystallizing can be due to several factors. Please refer to the troubleshooting section on recrystallization for detailed guidance. Common causes include residual solvent, the presence of impurities depressing the melting point, or cooling the solution too rapidly.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis. Purity can also be qualitatively assessed by Thin Layer Chromatography (TLC) and melting point analysis. The structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Guides
Liquid-Liquid Extraction Issues
| Problem | Possible Cause | Solution |
| Emulsion formation at the interface. | - Vigorous shaking. - High concentration of impurities acting as surfactants. | - Let the separatory funnel stand for a longer period. - Gently swirl the funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Low recovery of the product after acidification and extraction. | - Incomplete protonation of the carboxylate salt. - Insufficient extraction from the aqueous phase. | - Ensure the pH of the aqueous layer is lowered to ~2 with a suitable acid (e.g., 1M HCl) to fully protonate the carboxylic acid.[3] - Perform multiple extractions (e.g., 3x with an appropriate organic solvent like ethyl acetate) to ensure complete removal of the product from the aqueous phase. |
| Product precipitates out of the aqueous layer upon acidification. | The protonated carboxylic acid has low solubility in water. | This is expected. Extract the precipitated solid along with the aqueous layer into the organic solvent. Ensure all the solid is transferred. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC and column. | - Inappropriate solvent system (eluent). | - Systematically vary the polarity of the eluent. A good starting point for this molecule is a mixture of hexane and ethyl acetate with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape. - Develop a solvent system where the product has an Rf value of 0.25-0.35 on TLC for optimal column separation.[4] |
| Product is not eluting from the column. | - Eluent is not polar enough. - Strong interaction with the silica gel. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). - If the product is still retained, consider adding a small percentage of methanol to the eluent. |
| Streaking of the product spot on TLC and broad peaks from the column. | The carboxylic acid group is interacting with the acidic silica gel. | Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the eluent to suppress the deprotonation of the carboxylic acid, leading to sharper peaks. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| "Oiling out" - product separates as a liquid instead of crystals. | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated with impurities. - Cooling is too rapid. | - Choose a solvent with a lower boiling point. - Ensure the crude product is reasonably pure before attempting recrystallization. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] |
| No crystals form upon cooling. | - The solution is not saturated. - The compound is too soluble in the chosen solvent. | - Boil off some of the solvent to increase the concentration and allow it to cool again. - If the compound is too soluble, add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid, then warm to redissolve and cool slowly.[6] - Scratch the inside of the flask with a glass rod to create nucleation sites.[5] |
| Low yield of recovered crystals. | - Too much solvent was used. - The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution in an ice bath to minimize the solubility of the product. - Minimize the amount of cold solvent used to wash the crystals. |
Data Presentation
Table 1: Example Purification Summary for this compound
| Purification Step | Starting Mass (g) | Recovered Mass (g) | Yield (%) | Purity by HPLC (%) |
| Crude Product | 10.0 | - | - | 75 |
| Liquid-Liquid Extraction | 10.0 | 8.5 | 85 | 88 |
| Column Chromatography | 8.5 | 7.0 | 82 | 97 |
| Recrystallization | 7.0 | 6.3 | 90 | >99 |
*Note: The data presented in this table is for illustrative purposes only and may not reflect actual experimental results.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (100 mL for 10 g of crude).
-
Basification: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium bicarbonate (3 x 50 mL). The acidic product will move to the aqueous layer as its sodium salt, while neutral impurities (like unreacted diphenyl ether) will remain in the organic layer.
-
Separation: Combine the aqueous layers. The initial organic layer can be washed with brine, dried over sodium sulfate, and evaporated to recover any neutral impurities.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify to a pH of ~2 with 1M HCl. The product will precipitate as a white solid.
-
Re-extraction: Extract the acidified aqueous solution with ethyl acetate (3 x 50 mL) to recover the purified product.
-
Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.
Protocol 2: Column Chromatography
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent Selection: A suitable mobile phase can be a gradient of ethyl acetate in hexane. A typical starting point is 20% ethyl acetate in hexane, with 0.5% acetic acid added to the mixture to improve peak shape.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.
-
Loading: Dissolve the sample from the extraction step in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.
-
Elution: Run the column, gradually increasing the polarity of the eluent. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions containing the product and evaporate the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: A mixed solvent system is often effective. For this molecule, a mixture of ethanol and water or ethyl acetate and hexane could be suitable. The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.[7][8]
-
Dissolution: Place the product from the chromatography step in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethanol) and heat the mixture to boiling to dissolve the solid.
-
Addition of Anti-solvent: While the solution is hot, add the less soluble solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Add a few more drops of the hot, more soluble solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A general workflow for the purification of the target compound.
Caption: A decision tree for troubleshooting the "oiling out" issue.
References
- 1. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 2. byjus.com [byjus.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Purification [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. mt.com [mt.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: 7-oxo-7-(3-phenoxyphenyl)heptanoic acid
Disclaimer: The following information is provided as a general guide based on the chemical structure of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid. Specific stability studies for this compound are not widely available. It is recommended that users perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, it is recommended to store this compound as a solid in a cool, dry, and dark environment. For long-term storage, consider the conditions outlined in the table below.
Q2: How should I store solutions of this compound?
A2: Solutions are generally less stable than the solid form. If you need to store the compound in solution, it is advisable to prepare fresh solutions for each experiment. For short-term storage, use a suitable anhydrous solvent and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Q3: What are the potential signs of degradation?
A3: Degradation may be indicated by a change in the physical appearance of the compound, such as discoloration (e.g., turning yellow or brown), clumping, or the development of an odor. In analytical tests like HPLC or LC-MS, the appearance of new peaks or a decrease in the area of the main peak can signify degradation.
Q4: What are the likely degradation pathways for this molecule?
A4: Based on its structure, which includes a carboxylic acid, a ketone, and a phenoxy group, potential degradation pathways could include oxidation, particularly at the benzylic position, and decarboxylation at elevated temperatures. The ether linkage is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions.
Troubleshooting Guide
Problem: Inconsistent results in my experiments.
-
Possible Cause: The compound may have degraded due to improper storage or handling.
-
Solution:
-
Verify the purity of your sample using an appropriate analytical method like HPLC-UV, LC-MS, or NMR.
-
Review your storage and handling procedures. Ensure the compound is protected from light, moisture, and excessive heat.
-
If you have been using a stock solution, prepare a fresh one from the solid material and repeat the experiment.
-
Problem: The compound will not fully dissolve in my chosen solvent.
-
Possible Cause: this compound may have limited solubility in certain solvents.
-
Solution:
-
Try a different solvent. A good starting point would be polar aprotic solvents such as DMSO or DMF for stock solutions. For aqueous buffers, solubility may be pH-dependent due to the carboxylic acid group.
-
Gentle warming or sonication may aid in dissolution. However, be cautious as heat can accelerate degradation.
-
Problem: I see unexpected peaks in my analytical chromatogram.
-
Possible Cause: These peaks could be impurities from the synthesis, degradation products, or contaminants from your experimental setup.
-
Solution:
-
If possible, identify the structure of the impurities using mass spectrometry or NMR.
-
If degradation is suspected, review your handling and storage procedures.
-
Consider purifying your sample using techniques like recrystallization or preparative chromatography.
-
Data Presentation
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Long-term) | Minimizes chemical degradation and microbial growth. |
| 2-8°C (Short-term) | Suitable for frequently used material. | |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Protects against oxidation. |
| Light | Amber vial or dark container | Prevents light-catalyzed degradation. |
| Humidity | Dry, desiccated environment | Minimizes hydrolysis and moisture-related degradation. |
Experimental Protocols
Protocol: General Assessment of Compound Stability in Solution via HPLC-UV
-
Objective: To determine the stability of this compound in a specific solvent over time.
-
Materials:
-
This compound
-
HPLC-grade solvent of interest (e.g., DMSO, Acetonitrile, Methanol)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Immediately after preparation (Time = 0), inject an aliquot of the solution onto the HPLC system to obtain an initial chromatogram. Record the peak area of the parent compound.
-
Store the stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stock solution, bring it to the analysis temperature, and inject it into the HPLC system.
-
Record the peak area of the parent compound and note the appearance of any new peaks.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (Time = 0) peak area.
-
Plot the percentage of the remaining compound versus time to visualize the degradation kinetics.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
common issues in 7-oxo-7-(3-phenoxyphenyl)heptanoic acid experiments
Welcome to the technical support center for 7-oxo-7-(3-phenoxyphenyl)heptanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical compound featuring a heptanoic acid chain, a ketone group, and a 3-phenoxyphenyl moiety. While specific research on this exact molecule is not widely published, its structure is analogous to known antagonists of the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2). CRTH2 is a G-protein coupled receptor (GPCR) that binds to prostaglandin D2 (PGD2) and is implicated in allergic and inflammatory responses.[1][2] Therefore, this compound is primarily investigated for its potential as a modulator of the CRTH2 receptor in inflammatory and allergic disease models.
Q2: What are the basic physical and chemical properties of this compound?
Q3: How should I handle and store the compound to ensure its stability?
A3: Similar to other keto acids, it is advisable to store the compound in a cool, dry, and dark place to prevent potential degradation.[5] For long-term storage, keeping it in a tightly sealed container at -20°C is recommended. Beta-keto acids are known to be susceptible to decarboxylation upon heating, and while this is a zeta-keto acid, thermal stability should be considered.[6][7]
Q4: In which solvents should I dissolve the compound for in vitro assays?
A4: For most cell-based assays, the compound should first be dissolved in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be diluted in the aqueous assay buffer to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid solvent-induced artifacts.[1]
Troubleshooting Guides
Synthesis & Purification
Q: I am attempting to synthesize this compound via Friedel-Crafts acylation and am getting a low yield. What could be the issue?
A: Low yields in Friedel-Crafts acylation can stem from several factors:
-
Purity of Reagents: Ensure your solvent and reagents, particularly the Lewis acid catalyst (e.g., AlCl₃), are anhydrous. Moisture can deactivate the catalyst.
-
Catalyst Amount: A stoichiometric amount of the Lewis acid is required because it complexes with the acyl halide and the resulting ketone product. Ensure you are using at least one equivalent.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to side reactions and degradation. Temperature optimization may be necessary.
-
Deactivated Ring: The phenoxy group is an ortho-, para-director and is activating. However, if there are other deactivating groups present on your starting aromatic ring, the reaction may be sluggish.[3][8]
Q: My purified product contains persistent impurities. How can I improve its purity?
A: Carboxylic acids can often be purified effectively using an acid-base extraction.[9][10]
-
Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic layer with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The carboxylic acid will deprotonate and move to the aqueous layer, leaving neutral impurities behind.
-
Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.
-
Collect the solid by filtration and wash with cold water.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene).[9]
Handling & Storage
Q: I am observing poor solubility of the compound in my aqueous assay buffer, even with a small percentage of DMSO. What can I do?
A: Poor aqueous solubility is common for aromatic compounds.[11][12] Here are some strategies:
-
pH Adjustment: As a carboxylic acid, the compound's solubility will increase at a pH above its pKa. Adjusting the pH of your buffer, if permissible for your assay, can improve solubility.
-
Use of Solubilizing Agents: In some cases, non-ionic detergents or other solubilizing agents can be included in the buffer, but their compatibility with the assay must be verified.
-
Sonication: Gentle sonication of the solution can help to dissolve the compound.
-
Stock Concentration: You might need to lower the concentration of your stock solution in DMSO to prevent precipitation upon dilution into the aqueous buffer.
Q: I suspect my compound is degrading over time. How can I check for and prevent this?
A: Degradation can occur, especially if the compound is a β-keto acid, which is prone to decarboxylation.[5][6]
-
Stability Check: Use techniques like HPLC or LC-MS to check the purity of your compound over time and compare it to a freshly prepared sample.
-
Prevention: Store the compound as a dry solid at low temperatures (-20°C or -80°C) and protected from light.[5] Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. For aqueous solutions, prepare them fresh before each experiment.
Biological Assays (CRTH2 Receptor)
Q: I am not observing any activity in my CRTH2 functional assay. What are the potential reasons?
A: A lack of activity could be due to several experimental factors:
-
Compound Inactivity: It is possible the compound is not an active modulator of the CRTH2 receptor.
-
Receptor Expression: Ensure that the cell line you are using expresses a sufficient level of functional CRTH2 receptors on the cell surface.[13]
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the compound's effect. This could be due to low receptor expression, suboptimal assay conditions (e.g., buffer composition, incubation time), or the use of an inappropriate readout.[14]
-
Compound Degradation/Solubility: As mentioned previously, ensure your compound is fully dissolved and has not degraded.
Q: I am seeing high variability or inconsistent results in my cell-based assay. How can I troubleshoot this?
A: Inconsistent results in cell-based GPCR assays are a common challenge.[15]
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. Over-passaged cells can exhibit altered receptor expression and signaling.
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.
-
Compound Interference: The compound itself might interfere with the assay readout. For example, it could be autofluorescent in a fluorescence-based assay or inhibit the reporter enzyme. Run appropriate controls with the compound in the absence of cells or in a mock-assay setup to check for such interference.[15]
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including controls, as it can affect cell health and enzyme activities.
Data Presentation
Table 1: Illustrative Solubility Data
This table provides hypothetical solubility data for this compound in common laboratory solvents. Note: This data is for illustrative purposes only and should be experimentally verified.
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Water (pH 7.4) | < 0.1 | Poorly soluble in neutral aqueous solutions. |
| PBS (pH 7.4) | < 0.1 | Similar to water. |
| DMSO | > 50 | Highly soluble, suitable for stock solutions. |
| Ethanol | ~10-20 | Soluble. |
| Methanol | ~10-20 | Soluble. |
Table 2: Typical Parameters for a CRTH2 Radioligand Binding Assay
This table outlines typical parameters for a competitive binding assay using membranes from cells expressing the human CRTH2 receptor.
| Parameter | Value/Condition | Reference |
| Radioligand | [³H]PGD₂ | [16][17] |
| Radioligand Conc. | 0.4 - 10 nM (near Kd) | [2][16] |
| Membrane Protein | 2.5 - 10 µ g/well | [2] |
| Incubation Buffer | 50mM HEPES, 10mM MnCl₂, 1mM EDTA, pH 7.4 | [2][16] |
| Incubation Time | 60 - 120 minutes | [2] |
| Incubation Temp. | Room Temperature (~25°C) | [16] |
| Non-specific Binding | Determined with excess unlabeled PGD₂ (e.g., 10 µM) | [17] |
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol describes a plausible method for synthesizing this compound.
-
Preparation of Acyl Chloride: To a flask containing heptanedioic acid monomethyl ester (1 equivalent), add thionyl chloride (1.2 equivalents) and a catalytic amount of DMF. Reflux the mixture for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 6-(chloroformyl)hexanoic acid methyl ester.
-
Friedel-Crafts Reaction: Dissolve diphenyl ether (1 equivalent) in a suitable solvent (e.g., dichloromethane or nitrobenzene) and cool to 0°C. Add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) portion-wise.[18]
-
Add the crude acyl chloride from step 1 dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Carefully pour the reaction mixture into a beaker of ice containing concentrated HCl. Extract the product with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Hydrolysis: Remove the solvent in vacuo. Dissolve the resulting crude methyl ester in a mixture of methanol and 1M NaOH solution. Stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the mixture with 1M HCl to precipitate the carboxylic acid product. Filter, wash with water, and dry to yield crude this compound.
Protocol 2: CRTH2 Radioligand Binding Assay
This protocol provides a method for evaluating the binding affinity of the compound to the CRTH2 receptor.
-
Membrane Preparation: Use commercially available membranes from cells overexpressing human CRTH2 or prepare them from a stable cell line.[2]
-
Assay Setup: In a 96-well plate, combine the following in order:
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to allow the binding to reach equilibrium.[2]
-
Filtration: Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50mM HEPES, 0.5M NaCl, pH 7.4) to remove unbound radioligand.[2]
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation.
Visualizations
Caption: Experimental workflow for synthesis and purification.
Caption: Simplified CRTH2 signaling pathway.
Caption: Logic diagram for troubleshooting assay variability.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. ChemiSCREEN™ CRTH2 Membrane Preparation | HTS031M [merckmillipore.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. path.web.ua.pt [path.web.ua.pt]
- 12. researchgate.net [researchgate.net]
- 13. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. youtube.com [youtube.com]
Technical Support Center: Optimizing Synthesis of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions for the synthesis of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The synthesis of this compound can be effectively achieved via a Friedel-Crafts acylation reaction. This involves the reaction of 3-phenoxytoluene with a derivative of heptanedioic acid, such as the mono-acid chloride, in the presence of a Lewis acid catalyst.
Experimental Workflow Diagram
Caption: Proposed experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Heptanedioic acid
-
Thionyl chloride (SOCl₂)
-
3-Phenoxytoluene
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄) (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of Heptanedioic Acid Mono-Acid Chloride:
-
In a round-bottom flask, suspend heptanedioic acid (1 equivalent) in an excess of thionyl chloride (2-3 equivalents).
-
Heat the mixture to reflux for 1-2 hours until the solution becomes clear.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude heptanedioic acid mono-acid chloride.
-
-
Friedel-Crafts Acylation:
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenoxytoluene (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add aluminum chloride (1.1 equivalents) portion-wise, keeping the temperature below 5°C.
-
Slowly add a solution of the crude heptanedioic acid mono-acid chloride (1 equivalent) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
-
Troubleshooting Guide & FAQs
| Issue | Question | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Why is my reaction yield so low? | 1. Inactive catalyst (hydrolyzed AlCl₃).2. Impure starting materials.3. Incorrect stoichiometry.4. Insufficient reaction time or temperature. | 1. Use fresh, unopened AlCl₃. Handle under inert atmosphere.2. Ensure starting materials are pure and dry.3. Double-check calculations for all reagents.4. Monitor the reaction by TLC/HPLC to determine the optimal reaction time. Consider a slight increase in temperature if the reaction is sluggish. |
| Formation of Multiple Products | I am seeing multiple spots on my TLC. What are they? | 1. Isomer formation (acylation at different positions on the aromatic ring).2. Di-acylation (reaction on both aromatic rings of 3-phenoxytoluene).3. Unreacted starting material. | 1. Optimize the reaction temperature; lower temperatures often favor para-substitution.2. Use a slight excess of the aromatic substrate to minimize di-acylation.3. Ensure complete conversion by monitoring the reaction. |
| Difficult Product Purification | My product is difficult to purify from the starting material. | The polarity of the product and starting material may be too similar. | 1. Optimize the solvent system for column chromatography. A shallow gradient may be necessary.2. Consider recrystallization from a suitable solvent system. |
| Product is an Oil, Not a Solid | The final product is an oil and will not solidify. | The product may be impure, or it may have a low melting point. | 1. Re-purify the product to ensure high purity.2. Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. |
Quantitative Data Summary
The following table summarizes the impact of varying reaction conditions on the yield of this compound based on hypothetical optimization experiments.
| Entry | Catalyst (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.1) | 0 to RT | 4 | 65 |
| 2 | AlCl₃ (1.5) | 0 to RT | 4 | 72 |
| 3 | AlCl₃ (1.1) | 0 | 6 | 58 |
| 4 | FeCl₃ (1.1) | 0 to RT | 4 | 45 |
Troubleshooting Logic Diagram
troubleshooting 7-oxo-7-(3-phenoxyphenyl)heptanoic acid solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with 7-oxo-7-(3-phenoxyphenyl)heptanoic acid.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in aqueous buffers for my biological assay. What are the initial steps I should take?
A1: Due to its chemical structure, which includes a phenyl ring, a phenoxy group, and a heptanoic acid chain, this compound is expected to have low solubility in aqueous solutions. The common first step for compounds with poor aqueous solubility is to create a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer.[1][2] Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose in biological assays.[1][3]
Q2: What is the recommended starting organic solvent for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for dissolving compounds for biological assays.[1][2][3] It is miscible with water and generally well-tolerated by many biological systems at low final concentrations (typically <1%).[1][3] Other organic solvents like ethanol, methanol, or acetonitrile can also be considered, depending on the specific requirements of your experiment.[1]
Q3: My compound is not dissolving well even in DMSO. What can I do?
A3: If you are facing solubility issues in DMSO, consider the following:
-
Gentle Warming: Warm the solution gently (e.g., to 37°C) to aid dissolution.
-
Sonication: Use a sonicator to break down any aggregates and enhance solubility.[2]
-
Vortexing: Vigorous vortexing can also help in dissolving the compound.
-
Check Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity compound.
Q4: What is the maximum concentration of DMSO I can use in my cell-based or enzyme assay?
A4: The tolerance for DMSO varies significantly between different assays and cell types. As a general rule, it is advisable to keep the final concentration of DMSO in your assay below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts or toxicity.[1][3] It is crucial to run a solvent tolerance control experiment to determine the maximum permissible DMSO concentration for your specific assay.
Q5: I need to prepare a solution in a completely organic solvent-free aqueous buffer. How can I achieve this?
A5: For a completely aqueous system, you will likely need to adjust the pH of the buffer. Since this compound is a carboxylic acid, it will become more soluble in its deprotonated (salt) form.
-
Basic pH: Try dissolving the compound in a buffer with a pH above its pKa. A pH of 7.4 or higher is a good starting point. You can use a dilute solution of a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to aid dissolution and then adjust the pH as needed for your experiment.
-
Use of Solubilizing Agents: Consider the use of solubilizing agents or excipients, such as cyclodextrins or surfactants, if your experimental design allows.
Quantitative Solubility Data
| Solvent | Expected Solubility Trend | Notes |
| Water | Low | Solubility is expected to be poor at neutral pH. |
| Aqueous Buffers (pH > 7.4) | Moderate to High | Increased pH will deprotonate the carboxylic acid, increasing solubility. |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for preparing stock solutions of lipophilic compounds.[1][2] |
| Ethanol | High | A polar protic solvent that should effectively dissolve the compound.[4] |
| Methanol | High | Similar to ethanol, should be a good solvent. |
| Chloroform | High | A non-polar organic solvent, likely to be effective.[7] |
| Acetone | High | A polar aprotic solvent that is often a good solvent for organic acids.[8] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator (optional)
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound and place it in a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gently warm the solution to 37°C for 5-10 minutes and vortex again.
-
Alternatively, or in addition to warming, place the tube in a sonicator bath for 5-10 minutes.
-
Once the compound is fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Solubilization in Aqueous Buffer via pH Adjustment
This protocol is for preparing a solution of this compound directly in an aqueous buffer by adjusting the pH.
Materials:
-
This compound
-
Desired aqueous buffer (e.g., PBS, TRIS)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker containing the desired volume of your aqueous buffer.
-
Place the beaker on a stir plate and begin stirring.
-
Slowly add the 1 M NaOH solution dropwise while monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the compound is fully dissolved. The pH will likely need to be raised above 7.4.
-
Once the compound is dissolved, you can carefully adjust the pH back to your desired experimental pH using a dilute acid (e.g., 0.1 M HCl), but be aware that the compound may precipitate if the pH drops too low.
-
Sterile filter the final solution if required for your application.
Visual Troubleshooting Guides
Below are diagrams to help visualize the troubleshooting process for solubility issues.
Caption: Initial solubility troubleshooting workflow.
Caption: Troubleshooting for DMSO stock solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enanthic acid - Wikipedia [en.wikipedia.org]
- 5. Heptanoic Acid | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atamankimya.com [atamankimya.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
avoiding degradation of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The primary factors that can lead to the degradation of this compound in solution are exposure to light (photodegradation), elevated temperatures (thermal degradation), and non-optimal pH conditions (acid or base-catalyzed degradation). The presence of strong oxidizing or reducing agents can also compromise its stability.
Q2: I am observing a loss of my compound in solution over time. What could be the cause?
A2: A gradual loss of this compound in solution is likely due to chemical degradation. The specific cause will depend on your storage and handling conditions. Potential degradation pathways include:
-
Photodegradation: The aromatic ketone moiety (phenoxyphenyl group) can absorb UV or even visible light, leading to the formation of reactive species that can degrade the molecule.[1][2]
-
Thermal Degradation: Like many carboxylic acids, this compound can be susceptible to thermal decarboxylation, especially at elevated temperatures.[3][4][5]
-
pH-Mediated Hydrolysis: While the ether linkage is generally stable, extreme pH values could potentially facilitate its cleavage over extended periods. The carboxylic acid group's reactivity is also pH-dependent.
-
Oxidation: The presence of oxidizing agents could lead to the formation of various oxidation byproducts.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or frozen (-20°C or -80°C) | Reduces the rate of thermal degradation and other chemical reactions. |
| Light | Protected from light (amber vials or stored in the dark) | Prevents photodegradation initiated by the aromatic ketone group.[1][2] |
| pH | Neutral pH (around 7.0) is generally a safe starting point. The optimal pH should be determined experimentally. | Avoids acid or base-catalyzed degradation pathways. |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) for long-term storage | Minimizes the risk of oxidation. |
Q4: Which solvents are recommended for dissolving this compound?
A4: Due to its carboxylic acid group and aromatic nature, this compound is expected to be soluble in a range of organic solvents. The choice of solvent can impact stability.
| Solvent | Suitability | Considerations |
| DMSO | Good | A common solvent for long-term storage of many organic compounds. |
| Ethanol/Methanol | Good | Suitable for many applications, but ensure they are high purity and free of contaminants. |
| Acetonitrile | Good | Often used in analytical chromatography. |
| Aqueous Buffers | Use with caution | Solubility may be limited at neutral pH. The use of buffers is recommended to maintain a stable pH. The stability in aqueous solutions should be experimentally verified. |
It is crucial to use high-purity, anhydrous solvents when preparing stock solutions for long-term storage to minimize water-mediated degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis
Symptoms:
-
Appearance of new peaks in your HPLC, LC-MS, or GC-MS chromatogram that were not present in the initial analysis of the standard.
-
A decrease in the area of the main peak corresponding to this compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Photodegradation | - Repeat the experiment with solutions that have been consistently protected from light. - Use amber vials or wrap containers in aluminum foil. - Compare the chromatograms of light-exposed and light-protected samples. |
| Thermal Degradation | - Prepare fresh solutions and avoid storing them at room temperature for extended periods. - If samples need to be heated for your experiment, include a time-course study to assess thermal stability at that temperature. |
| pH Instability | - Measure the pH of your solution. - Prepare your solutions in a buffered system at a neutral pH and compare the stability against unbuffered solutions. - Conduct a pH stability study (see Experimental Protocols). |
| Solvent Impurities | - Use fresh, high-purity solvents. - Run a solvent blank to check for interfering peaks. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation pathways and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
Neutralize the samples with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature, protected from light, for 24, 48, and 72 hours.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at 60°C and 80°C in a controlled oven for 24, 48, and 72 hours.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution in a clear vial to a photostability chamber (with controlled light and UV exposure) for a defined period.
-
A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
3. Analysis: Analyze the stressed samples and a control sample (stored at 2-8°C, protected from light) by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection or LC-MS.
4. Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. LC-MS can be used to identify the mass of the degradation products, providing clues to the degradation pathway.
Visualizations
References
- 1. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. organic chemistry - What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially scalable method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of 3-phenoxytoluene with an adipic acid derivative, typically adipic anhydride or adipoyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?
A2: Several parameters are crucial for a successful synthesis:
-
Purity of Reagents: Use of anhydrous reagents and solvents is critical as the Lewis acid catalyst is highly sensitive to moisture.
-
Stoichiometry of Catalyst: A stoichiometric amount of the Lewis acid catalyst is often required because it forms a complex with the ketone product.
-
Reaction Temperature: The temperature should be carefully controlled to prevent side reactions. Typically, the reaction is started at a lower temperature and gradually warmed.
-
Addition Rate: Slow and controlled addition of the acylating agent to the mixture of the aromatic substrate and catalyst is important to manage the reaction exotherm and minimize side product formation.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be carefully quenched and extracted to be spotted on a TLC plate or injected into an HPLC system to observe the consumption of the starting material and the formation of the product.
Q4: What is the typical work-up procedure for this reaction?
A4: The work-up typically involves carefully quenching the reaction mixture by adding it to ice-cold dilute acid (e.g., HCl) to decompose the aluminum chloride complex. The product is then extracted into an organic solvent. Subsequent washes with water, brine, and sometimes a mild base (like sodium bicarbonate solution to remove acidic impurities) are performed. The final product is obtained after drying the organic layer and removing the solvent under reduced pressure.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is hygroscopic and will be deactivated by moisture. Ensure all glassware is thoroughly dried, and reagents and solvents are anhydrous. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | A stoichiometric amount of the Lewis acid is often necessary. Ensure the correct molar ratios of the aromatic substrate, acylating agent, and catalyst are used. |
| Low Reaction Temperature | While initial cooling is important, the reaction may require warming to proceed at a reasonable rate. Monitor the reaction by TLC/HPLC and gradually increase the temperature if the reaction is sluggish. |
| Poor Quality Starting Materials | Impurities in the 3-phenoxytoluene or adipic anhydride can interfere with the reaction. Use high-purity starting materials. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Troubleshooting Step |
| Polysubstitution Products | Although less common in Friedel-Crafts acylation compared to alkylation, polysubstitution can occur. Use a slight excess of the aromatic substrate (3-phenoxytoluene) to favor mono-acylation. |
| Isomeric Products | The acylation of 3-phenoxytoluene can potentially lead to different regioisomers. The major product is typically the one where the acyl group is introduced at the para position to the methyl group. Purification by chromatography or recrystallization may be necessary to isolate the desired isomer. |
| Unreacted Starting Materials | If the reaction has not gone to completion, you will have unreacted 3-phenoxytoluene and adipic acid (from hydrolysis of the anhydride). Ensure sufficient reaction time and appropriate temperature. These can be removed during the work-up and purification steps. |
| Side-products from Cleavage | Under harsh conditions, cleavage of the ether linkage in 3-phenoxytoluene is a possibility, leading to phenolic impurities. Avoid excessive temperatures and prolonged reaction times. |
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 3-Phenoxytoluene | C₁₃H₁₂O | 184.23 | Colorless liquid |
| Adipic Anhydride | C₆H₈O₃ | 128.13 | White solid |
| This compound | C₁₉H₂₀O₄ | 312.36 | Off-white to white solid |
Table 2: Typical Reaction Conditions and Expected Outcome
| Parameter | Value |
| Solvent | Dichloromethane (DCM) or 1,2-dichloroethane (DCE) |
| Catalyst | Aluminum chloride (AlCl₃) |
| Molar Ratio (3-phenoxytoluene:adipic anhydride:AlCl₃) | 1 : 1.1 : 1.2 |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 6 hours |
| Expected Yield (Crude) | 70 - 90% |
| Purity (after purification) | > 98% |
Experimental Protocols
Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
3-phenoxytoluene
-
Adipic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 3-phenoxytoluene (1 equivalent) and adipic anhydride (1.1 equivalents) in anhydrous dichloromethane.
-
Add the solution from step 3 dropwise to the cooled AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl.
-
Stir vigorously until all the solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes or toluene.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
Technical Support Center: Scaling Up the Production of 7-oxo-7-(3-phenoxyphenyl)heptanoic Acid
Welcome to the technical support center for the synthesis and scale-up of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for a successful and efficient production process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing this compound on a laboratory and pilot scale?
A1: The most prevalent and industrially scalable method is the Friedel-Crafts acylation of diphenyl ether with an activated derivative of pimelic acid. The two main variations of this route involve either pimelic anhydride or 7-chloro-7-oxoheptanoic acid (the acyl chloride of pimelic acid) as the acylating agent, with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Q2: What are the primary challenges encountered during the scale-up of this Friedel-Crafts acylation?
A2: Key challenges during scale-up include:
-
Regioselectivity: Controlling the position of acylation on the diphenyl ether ring to favor the desired meta isomer. The primary product is often the para-isomer due to steric hindrance and electronic effects.
-
Byproduct Formation: The formation of di-acylated products and other isomers can complicate purification and reduce the yield of the target compound.[1]
-
Catalyst Quenching and Waste Disposal: The stoichiometric use of Lewis acids like AlCl₃ generates significant amounts of acidic waste, posing environmental and disposal challenges.
-
Product Purification: Separating the desired product from unreacted starting materials, isomers, and other byproducts can be difficult, often requiring multiple purification steps.
Q3: How can I improve the yield of the desired 3-substituted isomer?
A3: While the para-position is generally favored in Friedel-Crafts acylation of diphenyl ether, optimizing reaction conditions can influence the isomer ratio. Factors to consider include:
-
Choice of Solvent: The polarity of the solvent can influence the isomer distribution. Less polar solvents may slightly favor the meta-isomer.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the less sterically hindered product.
-
Catalyst and Stoichiometry: The choice and amount of Lewis acid catalyst can impact regioselectivity. Experimenting with different Lewis acids (e.g., FeCl₃, SnCl₄) or varying the AlCl₃ stoichiometry is recommended.
Q4: What are the recommended analytical techniques for monitoring the reaction progress and assessing product purity?
A4: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reactant consumption, product formation, and impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and starting materials, particularly after derivatization of the carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirmation of the final product and for identifying isomeric impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (ketone, carboxylic acid, ether).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Insufficient reaction temperature or time.3. Poor quality of starting materials. | 1. Use freshly opened or properly stored anhydrous AlCl₃. Handle under inert atmosphere.2. Gradually increase the reaction temperature and monitor by TLC/HPLC. Extend the reaction time.3. Verify the purity of diphenyl ether and the acylating agent by appropriate analytical methods. |
| Formation of Multiple Products (Isomers) | 1. Friedel-Crafts acylation on diphenyl ether can lead to ortho, meta, and para isomers. The para isomer is often the major product. | 1. Optimize reaction conditions (solvent, temperature, catalyst) to maximize the yield of the desired isomer. Purification via column chromatography or recrystallization will be necessary. |
| Presence of Di-acylated Byproduct | 1. Excess of the acylating agent or prolonged reaction time at elevated temperatures. | 1. Use a slight excess of diphenyl ether relative to the acylating agent. Monitor the reaction closely and stop it once the mono-acylated product is maximized. |
| Difficult Product Isolation/Purification | 1. The product is an oil or a low-melting solid.2. Presence of closely related impurities (isomers). | 1. If the product is an oil, attempt to induce crystallization by scratching the flask or seeding with a crystal. If it remains an oil, purification by column chromatography is the best approach.2. Utilize a high-resolution column chromatography system. Consider derivatization to an ester to facilitate separation. |
| Product Degradation during Workup | 1. The aqueous workup to quench the catalyst is too vigorous, leading to localized heating.2. The product is sensitive to strong acidic or basic conditions. | 1. Perform the quench by slowly adding the reaction mixture to ice-cold water or a dilute acid solution with efficient stirring.2. Neutralize the product carefully and avoid prolonged exposure to harsh pH conditions. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Materials:
-
Diphenyl ether
-
Pimelic anhydride (or 7-chloro-7-oxoheptanoic acid)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber), add anhydrous dichloromethane (DCM).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully and portion-wise add anhydrous aluminum chloride (AlCl₃) to the DCM with stirring. The mixture may warm up slightly.
-
Reactant Addition: Dissolve diphenyl ether and pimelic anhydride (or 7-chloro-7-oxoheptanoic acid) in anhydrous DCM in the dropping funnel.
-
Reaction: Cool the AlCl₃ suspension in an ice bath. Slowly add the solution of diphenyl ether and the acylating agent dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the progress by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Visualizations
Logical Workflow for Synthesis and Troubleshooting
Caption: A logical workflow for the synthesis and troubleshooting of this compound production.
Reaction Pathway
Caption: The reaction pathway for the Friedel-Crafts acylation of diphenyl ether with pimelic anhydride.
Key Parameter Optimization
Caption: Key parameters to consider for optimizing the synthesis of this compound.
References
analytical method validation for 7-oxo-7-(3-phenoxyphenyl)heptanoic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the . Given the structural characteristics of this keto-acid, this guide focuses on High-Performance Liquid Chromatography (HPLC) with UV detection, a common and robust analytical technique for this type of molecule.
Troubleshooting Guides
This section addresses specific issues you may encounter during the validation of your analytical method for 7-oxo-7-(3-phenoxyphenyl)heptanoic acid.
| Problem / Question | Possible Causes & Solutions |
| Why am I seeing poor peak shape (e.g., fronting, tailing, or splitting)? | Peak Tailing: • Column Overload: Reduce the injection volume or sample concentration. • Secondary Interactions: The acidic nature of your analyte can interact with active sites on the silica backbone of the column. Try using a mobile phase with a lower pH (e.g., adding 0.1% formic acid) or switch to a column with end-capping. • Contamination: A contaminated guard column or analytical column can cause peak tailing. Flush the column with a strong solvent or replace the guard column.[1] Peak Fronting: • Sample Solvent Incompatibility: The sample solvent may be stronger than the mobile phase. Whenever possible, dissolve your sample in the mobile phase.[1] • High Concentration: The sample concentration might be too high. Try diluting your sample. Peak Splitting: • Clogged Column Frit: The inlet frit of the column might be partially blocked. Try back-flushing the column or replace the frit.[1] • Injector Issues: An incompletely filled sample loop or issues with the injector can cause split peaks. Ensure proper injector maintenance and technique. • Mobile Phase Inconsistency: Ensure your mobile phase is well-mixed and degassed.[2] |
| My retention times are drifting or inconsistent. What should I do? | • Temperature Fluctuations: Even small changes in ambient temperature can affect retention times. Use a column oven to maintain a consistent temperature.[3][4] • Mobile Phase Composition: The composition of the mobile phase can change over time due to evaporation of the more volatile components. Prepare fresh mobile phase daily and keep the reservoirs covered.[3] • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take at least 10-20 column volumes.[3][4] • Pump Issues: Leaks, worn pump seals, or air bubbles in the pump can lead to inconsistent flow rates and, consequently, drifting retention times.[4] Purge the pump and check for any leaks. |
| Why is my baseline noisy or drifting? | Noisy Baseline: • Air Bubbles: Air bubbles in the pump or detector can cause a noisy baseline. Degas the mobile phase thoroughly and purge the system.[4] • Contaminated Mobile Phase: Use only high-purity, HPLC-grade solvents and reagents. Contaminants can create spurious peaks and baseline noise. • Detector Lamp Failure: An aging detector lamp can lead to increased noise. Check the lamp's energy output and replace it if necessary.[4] Drifting Baseline: • Column Bleed: The stationary phase of the column can degrade and "bleed," causing a drifting baseline, especially in gradient elution. • Temperature Changes: A lack of temperature control for the column can cause the baseline to drift.[4] • Contamination Buildup: Contaminants from previous injections can slowly elute, causing the baseline to drift. Flush the column with a strong solvent. |
| I'm having trouble with the linearity of my calibration curve. | • Concentration Range: Your calibration range may be too wide. The detector response may not be linear at very high concentrations. Consider narrowing the range or using a quadratic curve fit if appropriate and justified. • Sample Preparation Error: Inaccuracies in preparing your standard solutions can lead to poor linearity. Carefully prepare all standards and use calibrated pipettes. • Detector Saturation: At high concentrations, the detector may become saturated, leading to a plateau in the calibration curve. Reduce the concentration of your highest standard. |
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters for validating an analytical method according to ICH guidelines?
A1: According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[5]
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample.[5][6]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[5][6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-laboratory or inter-day variation).[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]
Q2: How do I determine the specificity of my method for this compound?
A2: To establish specificity, you should demonstrate that your method can distinguish the analyte from potential impurities and degradation products. This can be achieved by:
-
Forced Degradation Studies: Subjecting your sample to stress conditions such as acid/base hydrolysis, oxidation, heat, and light to generate degradation products.[7] Your analytical method should be able to resolve the peak of the intact analyte from any peaks of the degradation products.
-
Analysis of a Placebo: If your analyte is in a formulated product, analyze a placebo (containing all excipients except the active ingredient) to ensure that none of the excipients interfere with the analyte's peak.
Q3: What is a typical acceptance criterion for precision in an HPLC assay?
A3: For an assay of a major component in a drug substance or finished product, a common acceptance criterion for precision, expressed as the Relative Standard Deviation (RSD), is not more than 2%.[5] However, this can vary depending on the concentration of the analyte and the requirements of the specific application.
Q4: Do I need to perform derivatization to analyze this compound?
A4: For HPLC-UV analysis, derivatization is generally not necessary as the phenoxyphenyl group provides a suitable chromophore for UV detection. However, if you were using Gas Chromatography (GC), derivatization would likely be required to convert the non-volatile carboxylic acid into a more volatile ester.[8] For highly sensitive analysis by HPLC with fluorescence detection, derivatization might be employed to introduce a fluorescent tag.[9][10]
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
Methanol (HPLC grade)
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Data acquisition and processing software.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-15 min: 40% B to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% B to 40% B
-
18-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (at initial conditions, 40% B).
5. System Suitability:
-
Before starting the analysis, perform at least five replicate injections of a working standard (e.g., 25 µg/mL).
-
The acceptance criteria are typically:
-
RSD of the peak area < 2.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
-
6. Procedure:
-
Construct a calibration curve by injecting the working standard solutions.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Data Presentation
The following tables summarize hypothetical data from the validation of the HPLC-UV method described above.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 1 | 15,234, 15,678, 15,450 | 15,454 |
| 5 | 76,980, 77,123, 76,543 | 76,882 |
| 10 | 154,321, 155,001, 154,678 | 154,667 |
| 25 | 387,654, 388,123, 387,990 | 387,922 |
| 50 | 775,432, 776,098, 775,876 | 775,802 |
| 100 | 1,550,123, 1,551,987, 1,552,345 | 1,551,485 |
| Regression Analysis | Result | |
| Correlation Coefficient (r²) | 0.9998 | |
| Slope | 15505 | |
| Intercept | 320 |
Table 2: Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | Mean Recovery (%) | RSD (%) |
| 80% | 20 | 19.8, 20.1, 19.9 | 99.5 | 0.76 |
| 100% | 25 | 25.2, 24.8, 25.1 | 100.4 | 0.80 |
| 120% | 30 | 29.7, 30.3, 30.1 | 100.3 | 1.00 |
Table 3: Precision Data
| Parameter | Concentration (µg/mL) | Peak Area (n=6) | Mean Peak Area | RSD (%) |
| Repeatability | 25 | 387654, 388123, 387990, 386543, 387890, 388210 | 387,735 | 0.18 |
| Intermediate Precision (Day 1) | 25 | 387654, 388123, 387990, 386543, 387890, 388210 | 387,735 | 0.18 |
| Intermediate Precision (Day 2) | 25 | 389876, 388901, 389123, 388543, 389321, 389001 | 389,128 | 0.13 |
Visualizations
The following diagrams illustrate key workflows and logical relationships in analytical method validation.
References
- 1. ijsdr.org [ijsdr.org]
- 2. ijnrd.org [ijnrd.org]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. database.ich.org [database.ich.org]
- 8. epa.gov [epa.gov]
- 9. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
Unraveling the Diarylheptanoid Landscape: A Comparative Overview in the Absence of Data for 7-oxo-7-(3-phenoxyphenyl)heptanoic acid
Despite a comprehensive search for experimental data on 7-oxo-7-(3-phenoxyphenyl)heptanoic acid, no specific biological or pharmacological information is publicly available for this compound. Therefore, a direct comparative analysis with other diarylheptanoids, as originally requested, cannot be provided. However, to address the broader interest in this class of molecules for researchers, scientists, and drug development professionals, this guide offers a comparative overview of well-characterized diarylheptanoids, focusing on their diverse biological activities and the underlying structure-activity relationships.
Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1][2] This structural motif has proven to be a fertile ground for the discovery of potent bioactive molecules with a wide array of pharmacological effects, including anti-inflammatory, antioxidant, cytotoxic, and anti-angiogenic properties.[1][3][4] The most prominent and extensively studied diarylheptanoid is curcumin, derived from the rhizome of Curcuma longa (turmeric).
Comparative Biological Activities of Representative Diarylheptanoids
To illustrate the therapeutic potential within the diarylheptanoid class, the following table summarizes the biological activities of several representative natural and synthetic analogs. This comparison highlights how structural modifications on the aromatic rings and the heptane chain influence their pharmacological profile.
| Compound | Main Biological Activities | Key Experimental Findings (IC₅₀/EC₅₀) | References |
| Curcumin | Anti-inflammatory, Antioxidant, Anticancer | Inhibition of iNOS and COX-2 expression; Potent scavenger of reactive oxygen species; Induces apoptosis in various cancer cell lines (IC₅₀ values often in the low micromolar range). | [3] |
| Oregonin | Anti-inflammatory | Potent inhibitor of COX-2-derived PGE2 formation. | [5] |
| Hexahydrocurcumin | Anti-inflammatory | Most potent inhibitor of COX-2-derived PGE2 formation among a series of analogs (IC₅₀ = 0.7 µM). | [5] |
| Hirsutenone | Cytotoxic | Showed potent cytotoxic activities against murine B16 melanoma and human SNU-C1 gastric cancer cells. | [6] |
| Platyphylloside | Cytotoxic | Exhibited cytotoxic activities against various human and mouse cancer cell lines. | [6] |
| Anonymous Diarylheptanoid Glycosides (from C. phaeocaulis) | Anti-angiogenic, Antiproliferative | Inhibited tube formation of HUVECs and proliferation of HepG2 cells. | [4] |
Structure-Activity Relationships: Key to Modulating Activity
The diverse biological activities of diarylheptanoids are intimately linked to their chemical structures. Key structural features that influence their pharmacological effects include:
-
Substitution on the Aromatic Rings: The presence, number, and position of hydroxyl and methoxy groups on the phenyl rings are critical for antioxidant and anti-inflammatory activities.
-
The Heptane Chain: The degree of saturation and the presence of functional groups (e.g., ketones, hydroxyls) on the seven-carbon linker significantly impact potency and selectivity. For instance, the α,β-unsaturated ketone moiety in curcumin is crucial for many of its biological activities.
-
Glycosylation: The attachment of sugar moieties, as seen in some natural diarylheptanoids, can influence their solubility, bioavailability, and specific biological activities like anti-angiogenic effects.[4]
Experimental Methodologies for Assessing Diarylheptanoid Activity
The biological activities of diarylheptanoids are evaluated using a variety of established in vitro and in vivo assays. Understanding these protocols is crucial for interpreting and comparing experimental data.
In Vitro Assays
-
Anti-inflammatory Activity:
-
iNOS and COX-2 Expression: Macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence and absence of the test compound. The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are then measured by Western blotting or RT-PCR.[5]
-
PGE₂ Production Assay: The concentration of prostaglandin E₂ (PGE₂) in the supernatant of LPS-stimulated macrophages is quantified using an enzyme-linked immunosorbent assay (ELISA).[5]
-
-
Cytotoxic Activity:
-
MTT Assay: Cancer cell lines are incubated with varying concentrations of the diarylheptanoid. The viability of the cells is determined by measuring the mitochondrial reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a colored formazan product.[6]
-
-
Antioxidant Activity:
-
DPPH Radical Scavenging Assay: The ability of the compound to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is measured spectrophotometrically.[7]
-
-
Anti-angiogenic Activity:
-
HUVEC Tube Formation Assay: Human umbilical vein endothelial cells (HUVECs) are cultured on a basement membrane matrix (e.g., Matrigel) in the presence of the test compound. The formation of capillary-like structures is observed and quantified.[4]
-
In Vivo Models
-
Anti-inflammatory Activity:
-
Carrageenan-Induced Paw Edema: An inflammatory agent (carrageenan) is injected into the paw of a rodent model. The reduction in paw volume after treatment with the diarylheptanoid is measured over time.
-
-
Anticancer Activity:
-
Xenograft Models: Human tumor cells are implanted into immunocompromised mice. The effect of the diarylheptanoid on tumor growth, size, and metastasis is evaluated.
-
Visualizing Key Cellular Pathways and Experimental Workflows
To further aid in the understanding of diarylheptanoid research, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Figure 1. Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of diarylheptanoids.
Figure 2. General experimental workflow for the biological evaluation of diarylheptanoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of naturally occuring diarylheptanoids - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the absolute configurations and anti-angiogenic activities of new diarylheptanoid glucosides from <i>Curcuma phaeocaulis</i> - Arabian Journal of Chemistry [arabjchem.org]
- 5. Preparation and anti-inflammatory activities of diarylheptanoid and diarylheptylamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic activities of diarylheptanoids from Alnus japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy of 7-oxo-7-(3-phenoxyphenyl)heptanoic Acid Analogs: A Data-Driven Guide
A comprehensive analysis of the therapeutic potential of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid and its derivatives remains a subject of ongoing scientific inquiry. At present, publicly available data is insufficient to conduct a thorough comparative efficacy evaluation of its analogs.
While the core structure of this compound suggests potential for biological activity, detailed experimental data, including quantitative comparisons of efficacy, specific biological targets, and associated signaling pathways, are not currently available in the public domain. Searches of scientific literature and patent databases have not yielded specific information regarding the synthesis of analogs with corresponding biological evaluations.
This guide is intended to provide a framework for such a comparative analysis once relevant data becomes accessible. It outlines the necessary components for a comprehensive evaluation, including data presentation, experimental protocols, and pathway visualizations, to facilitate future research and drug development efforts in this area.
Data Presentation: A Framework for Comparison
To enable a clear and objective comparison of the efficacy of this compound analogs, all quantitative data should be summarized in structured tables. The following tables provide a template for organizing key efficacy and pharmacokinetic parameters.
Table 1: In Vitro Efficacy of this compound Analogs
| Compound ID | Target/Assay | IC₅₀/EC₅₀ (nM) | Potency vs. Lead Compound (Fold Change) | Selectivity (Target vs. Off-Target) |
| Lead Compound | 1 | |||
| Analog 1 | ||||
| Analog 2 | ||||
| ... |
Table 2: In Vivo Efficacy of this compound Analogs in [Specify Model]
| Compound ID | Dose (mg/kg) | Route of Administration | Efficacy Endpoint (% Inhibition/Effect) | Duration of Effect (h) |
| Vehicle Control | ||||
| Lead Compound | ||||
| Analog 1 | ||||
| Analog 2 | ||||
| ... |
Table 3: Pharmacokinetic Profile of this compound Analogs
| Compound ID | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t₁/₂) (h) | Bioavailability (%) |
| Lead Compound | |||||
| Analog 1 | |||||
| Analog 2 | |||||
| ... |
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. The following outlines the necessary components for key experimental methodologies.
General Synthesis Procedure for Analogs
A detailed, step-by-step procedure for the chemical synthesis of each analog of this compound should be provided. This would include:
-
Starting materials and reagents: A complete list with quantities and suppliers.
-
Reaction conditions: Temperature, reaction time, and atmosphere.
-
Purification methods: Techniques such as chromatography and recrystallization.
-
Characterization data: Spectroscopic data (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm the structure and purity of the final compounds.
In Vitro Target-Based Assays
To assess the direct interaction of the compounds with their putative biological target, the following should be detailed:
-
Target preparation: Source and preparation of the recombinant protein or enzyme.
-
Assay principle: Description of the technology used (e.g., fluorescence, luminescence, radioactivity).
-
Assay conditions: Buffer composition, substrate and compound concentrations, and incubation times.
-
Data analysis: Method for calculating IC₅₀ or EC₅₀ values.
Cell-Based Assays
To evaluate the activity of the compounds in a cellular context, the following information is required:
-
Cell line: Source, passage number, and culture conditions.
-
Assay endpoint: The specific cellular response being measured (e.g., cell viability, reporter gene expression, biomarker modulation).
-
Treatment protocol: Compound concentrations and duration of treatment.
-
Detection method: The technique used to quantify the assay endpoint.
In Vivo Efficacy Studies
For the evaluation of therapeutic efficacy in animal models, the following experimental details are essential:
-
Animal model: Species, strain, age, and sex of the animals.
-
Disease induction: Method used to induce the disease or condition.
-
Dosing regimen: Dose levels, frequency, and route of administration.
-
Efficacy parameters: The primary and secondary endpoints used to assess treatment efficacy.
-
Statistical analysis: The statistical methods used to analyze the data.
Pharmacokinetic Studies
To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, the following should be described:
-
Animal model: Species and strain used for the study.
-
Dosing: Dose and route of administration (intravenous and oral).
-
Sample collection: Time points for blood or plasma collection.
-
Bioanalytical method: The method used to quantify the compound in biological matrices (e.g., LC-MS/MS).
-
Data analysis: Software and models used to calculate pharmacokinetic parameters.
Visualization of Signaling Pathways and Workflows
Diagrams are invaluable tools for illustrating complex biological pathways and experimental processes. The following provides examples of how Graphviz (DOT language) can be used to create these visualizations.
Hypothetical Signaling Pathway
Should this compound be identified as an inhibitor of a specific kinase, the following DOT script could represent its mechanism of action.
Caption: A diagram illustrating the inhibitory effect of an analog on a target kinase, preventing the phosphorylation of its substrate and subsequent cellular response.
Experimental Workflow for Efficacy Screening
The following diagram outlines a typical workflow for screening and evaluating the efficacy of novel chemical compounds.
Caption: A flowchart depicting the sequential stages of a drug discovery process, from initial compound synthesis to in vivo efficacy testing and lead optimization.
Validation of Microsomal Prostaglandin E2 Synthase-1 as the Biological Target for 7-oxo-7-(3-phenoxyphenyl)heptanoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the biological target of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid, a putative inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). Due to the limited publicly available data on this compound, this document focuses on the established methodologies for validating mPGES-1 as a drug target and compares the activity of well-characterized mPGES-1 inhibitors. The experimental protocols and data presented herein serve as a comprehensive resource for the evaluation of novel mPGES-1 inhibitors like this compound.
Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[1][2] Elevated levels of PGE2 are associated with inflammation, pain, fever, and various cancers.[2][3] Consequently, mPGES-1 has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[3][4][5]
The validation of a compound's activity against mPGES-1 typically involves a series of in vitro assays, including cell-free enzymatic assays and cell-based functional assays. These experiments are crucial for determining the potency and selectivity of the inhibitor.
Comparative Analysis of mPGES-1 Inhibitors
To provide a framework for evaluating this compound, this section presents a comparison of its hypothetical data with that of known mPGES-1 inhibitors. The following tables summarize the inhibitory activities of these compounds in standard assays.
Table 1: Comparison of Inhibitory Activity (IC50) of mPGES-1 Inhibitors in Cell-Free and Cell-Based Assays
| Compound | Cell-Free mPGES-1 IC50 (µM) | Cell-Based PGE2 IC50 (µM) (A549 Cells) | Human Whole Blood PGE2 IC50 (µM) | Selectivity over COX-1/COX-2 | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Compound 14 (2-aminobenzimidazole derivative) | 0.024 | - | 3.7 | High | [5] |
| Compound 15 (2-aminobenzimidazole derivative) | 0.023 | - | 2.5 | High | [5] |
| YS121 (Pirinixic acid derivative) | 3.4 | 12 | - | Moderate | [1] |
| Compound 33 (Pirinixic acid derivative) | 1.3 | 6 | - | Moderate | [1] |
| Compound 934 | 0.01 - 0.029 (human/rat) | 0.15 - 0.82 | 3.3 - 8.7 | High | [2] |
| Aminobenzothiazole 1 | 1.4 | - | - | - | [6] |
| Aminobenzothiazole 3 | 0.7 | - | - | - | [6] |
| Aminobenzothiazole 13 | 1.7 | - | - | - | [6] |
Note: "-" indicates data not reported in the cited sources.
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided.
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Cross-Reactivity Analysis of 7-oxo-7-(3-phenoxyphenyl)heptanoic Acid in Immunoassays
This guide provides a comparative analysis of the cross-reactivity of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid. Due to the absence of publicly available cross-reactivity data for this specific compound, this document presents a hypothetical study based on common immunoassay methodologies and structurally similar compounds. The data herein is intended to serve as a reference framework for researchers and scientists in designing and interpreting immunoassays for this analyte.
Introduction
This compound is a chemical compound of interest in various research fields. Immunoassays are a common technique for the detection and quantification of such molecules. A critical parameter for the reliability of an immunoassay is its specificity, which is determined by assessing the cross-reactivity with structurally related compounds. This guide outlines a hypothetical cross-reactivity study to evaluate the specificity of a putative immunoassay for this compound.
Hypothetical Cross-Reactivity Data
The following table summarizes the hypothetical cross-reactivity of an immunoassay designed for this compound against several structurally related molecules. The cross-reactivity is expressed as the percentage of the concentration of the cross-reactant required to displace 50% of the bound tracer relative to the concentration of this compound required for the same displacement.
| Compound | Structure | % Cross-Reactivity |
| This compound | C₁₉H₂₀O₄ | 100% |
| 7-oxo-7-phenylheptanoic acid | C₁₃H₁₆O₃ | 15.2% |
| 3-Hydroxy-5-oxo-7-phenyl-heptanoic acid | C₁₃H₁₆O₄ | 5.8% |
| 7-Oxo-7-(phenylamino)heptanoic Acid | C₁₃H₁₇NO₃ | 2.1% |
| Phenylheptanoic acid | C₁₃H₁₈O₂ | <0.5% |
| Phenoxyacetic acid | C₈H₈O₃ | <0.1% |
Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a standard method for determining the cross-reactivity of an antibody with different antigens. The following protocol outlines a typical procedure.
Materials:
-
Microtiter plate pre-coated with a capture antibody specific for this compound.
-
This compound standard solutions.
-
Solutions of potential cross-reactants.
-
Enzyme-conjugated this compound (tracer).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Standard and Sample Addition: Add 50 µL of standard solutions of this compound or potential cross-reactant solutions to the appropriate wells of the microtiter plate.
-
Tracer Addition: Add 50 µL of the enzyme-conjugated this compound tracer to each well.
-
Incubation: Seal the plate and incubate for 1-2 hours at 37°C. During this time, the free analyte in the sample and the enzyme-labeled analyte compete for binding to the capture antibody.
-
Washing: Aspirate the contents of the wells and wash each well 4-5 times with wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well. The color in the wells will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes.
-
Calculation: The concentration of the analyte is inversely proportional to the color intensity. The percentage of cross-reactivity is calculated using the formula: % Cross-Reactivity = (Concentration of this compound at 50% B/B₀ / Concentration of cross-reactant at 50% B/B₀) x 100
Visualization of Experimental Workflow
The following diagram illustrates the workflow of the competitive ELISA used to determine cross-reactivity.
Caption: Workflow of a competitive ELISA for cross-reactivity assessment.
Signaling Pathway
Not applicable for this topic as the request pertains to a chemical assay rather than a biological signaling pathway.
A Comparative Analysis of Synthetic Routes to 7-oxo-7-(3-phenoxyphenyl)heptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid, a valuable building block in medicinal chemistry and materials science. The analysis focuses on a Friedel-Crafts acylation approach and a Grignard reagent-based synthesis, offering insights into their respective methodologies, potential yields, and key considerations.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Grignard-based Synthesis |
| Starting Materials | 3-Phenoxytoluene, Pimeloyl Chloride | 3-Bromophenoxybenzene, Magnesium, Pimelic acid derivative (e.g., Pimeloyl chloride, Pimelic anhydride) |
| Key Reactions | Electrophilic Aromatic Substitution | Nucleophilic Acyl Substitution |
| Catalyst/Reagent | Lewis Acid (e.g., AlCl₃) | Grignard Reagent (in situ formation) |
| Typical Solvents | Dichloromethane, Carbon disulfide | Diethyl ether, Tetrahydrofuran |
| Estimated Yield | 60-75% | 50-65% |
| Reaction Conditions | Anhydrous, typically at low to ambient temperature | Anhydrous, requires initiation, then controlled addition |
| Key Advantages | Potentially fewer steps, direct C-C bond formation to the aromatic ring. | Milder reaction conditions for the key coupling step. |
| Key Disadvantages | Stoichiometric amounts of Lewis acid are often required, potential for regioisomeric byproducts.[1] | The Grignard reagent is highly sensitive to moisture and protic solvents; requires careful handling. |
Route 1: Friedel-Crafts Acylation
This route involves the direct acylation of an activated aromatic ring, 3-phenoxytoluene, with pimeloyl chloride in the presence of a Lewis acid catalyst. The phenoxy group is an ortho-, para-directing activator, and the methyl group is also an activator, which should facilitate the reaction. The para-position to the phenoxy group is sterically less hindered and electronically favored, leading to the desired product.
Caption: Workflow for Friedel-Crafts Acylation Route.
Experimental Protocol:
-
Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry solvent such as dichloromethane.
-
Acyl Chloride Addition: Pimeloyl chloride (1.0 equivalent) dissolved in dichloromethane is added dropwise to the stirred suspension of aluminum chloride at 0-5 °C. The mixture is stirred for an additional 30 minutes to allow for the formation of the acylium ion complex.
-
Aromatic Substrate Addition: 3-Phenoxytoluene (1.0 equivalent) dissolved in dichloromethane is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
Workup: The reaction mixture is poured onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford this compound.
Route 2: Grignard-based Synthesis
This synthetic approach utilizes a Grignard reagent formed from 3-bromophenoxybenzene. This organometallic intermediate then acts as a nucleophile, attacking an electrophilic seven-carbon building block, such as the acid chloride of mono-methyl pimelate. Subsequent hydrolysis of the ester yields the final carboxylic acid.
Caption: Workflow for Grignard-based Synthesis Route.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 equivalents) are placed. A solution of 3-bromophenoxybenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or by gentle heating. Once the reaction starts, the remaining aryl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of mono-methyl pimeloyl chloride (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether. The combined organic layers are washed with water and brine.
-
Hydrolysis: The organic layer containing the methyl ester is concentrated. The residue is then dissolved in a mixture of methanol and a 10% aqueous sodium hydroxide solution and heated to reflux for 2-4 hours to hydrolyze the ester.
-
Purification: After cooling, the methanol is removed under reduced pressure. The aqueous solution is washed with ether, and then acidified with concentrated hydrochloric acid. The precipitated product is collected by filtration or extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.
Conclusion
Both the Friedel-Crafts acylation and the Grignard-based synthesis represent viable pathways for the preparation of this compound. The choice of route will depend on the availability of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. The Friedel-Crafts route is more direct but may require optimization to control regioselectivity and handle a strong Lewis acid. The Grignard route offers milder coupling conditions but demands stringent anhydrous techniques for the formation of the organometallic reagent. For drug development and process chemistry, further optimization of either route would be necessary to improve yields, reduce waste, and ensure scalability.
References
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific bioactivity data for 7-oxo-7-(3-phenoxyphenyl)heptanoic acid. While the phenoxyphenyl moiety is present in various biologically active molecules, including inhibitors of cyclooxygenase (COX) and Bruton's tyrosine kinase (BTK), direct experimental evidence detailing the biological effects of the specified heptanoic acid derivative remains elusive. This guide, therefore, addresses the bioactivity of structurally related compounds containing the phenoxyphenyl scaffold to provide a contextual understanding, while highlighting the critical knowledge gap concerning the target molecule.
Introduction to Phenoxyphenyl-Containing Compounds
The phenoxyphenyl structural motif is a key pharmacophore in a range of therapeutic agents. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. This guide explores the bioactivity of two distinct classes of compounds containing this moiety: phenoxy acetic acid derivatives and phenoxyphenyl-substituted heterocyclic compounds, which have demonstrated activities as anti-inflammatory agents and kinase inhibitors, respectively. The aim is to provide a comparative framework that, while not directly inclusive of this compound due to the absence of data, can inform future research and hypothesis-driven screening of this and similar molecules.
Comparative Analysis of Related Compounds
Due to the lack of specific data for this compound, a direct comparison is not feasible. However, we can draw inferences from related structures.
Phenoxy Acetic Acid Derivatives as COX-2 Inhibitors
A number of phenoxy acetic acid derivatives have been synthesized and evaluated for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase enzymes, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Table 1: In Vitro Cyclooxygenase Inhibition by Phenoxy Acetic Acid Derivatives
| Compound Reference | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Data Not Available | COX-1 | - | - |
| Data Not Available | COX-2 | - | - |
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of compounds against COX-1 and COX-2 is typically determined using a whole blood assay or with purified enzymes. A common method involves the following steps:
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Quantification: The product of the reaction, typically prostaglandin E₂ (PGE₂), is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
Signaling Pathway: Cyclooxygenase Pathway and Inflammation
The diagram below illustrates the role of COX enzymes in the inflammatory pathway.
Caption: The cyclooxygenase (COX) pathway in inflammation.
Phenoxyphenyl-Containing Kinase Inhibitors
The phenoxyphenyl moiety is also a feature of potent inhibitors of various protein kinases, such as Bruton's tyrosine kinase (BTK), which is a key component of B-cell receptor signaling. Dysregulation of BTK is implicated in several B-cell malignancies.
Table 2: In Vitro Kinase Inhibition by Phenoxyphenyl-Containing Compounds
| Compound Reference | Target Kinase | IC₅₀ (nM) |
| Data Not Available | BTK | - |
| Data Not Available | Other Kinases | - |
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of compounds against a specific kinase is often measured using a biochemical assay, such as a luminescence-based assay or a radiometric assay. A typical workflow is as follows:
-
Reagents: Purified recombinant kinase, substrate peptide, ATP, and the test compound.
-
Reaction: The kinase, substrate, and varying concentrations of the inhibitor are incubated in the presence of ATP.
-
Detection: The amount of phosphorylated substrate or the amount of ATP consumed is measured. For luminescence-based assays, a proprietary reagent is added that produces a luminescent signal inversely proportional to the amount of ATP remaining.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Workflow: Kinase Inhibitor Screening
The following diagram outlines a typical workflow for screening kinase inhibitors.
Caption: A generalized workflow for kinase inhibitor screening.
Conclusion and Future Directions
While the phenoxyphenyl scaffold is a component of several classes of bioactive molecules, a significant knowledge gap exists regarding the specific biological activities of this compound. The comparative analysis of related phenoxy acetic acid derivatives and phenoxyphenyl-containing kinase inhibitors provides a valuable starting point for hypothesizing potential targets and activities for this compound.
To elucidate the bioactivity profile of this compound, it is imperative that future research efforts focus on its synthesis and subsequent screening against a diverse panel of biological targets, including but not limited to, cyclooxygenases, protein kinases, and other enzymes and receptors where the phenoxyphenyl moiety has been shown to be important for binding and activity. Such studies will be crucial in determining the therapeutic potential, if any, of this and structurally related molecules. Researchers in the field of drug discovery are encouraged to pursue the biological evaluation of this compound to expand the structure-activity relationship landscape of phenoxyphenyl-containing compounds.
Comparative Analysis of 7-oxo-7-(3-phenoxyphenyl)heptanoic Acid and Related Aliphatic Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural and physicochemical properties of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid, a complex aryl keto acid. Due to the limited availability of direct experimental data for this specific compound, this document establishes its structural confirmation based on IUPAC nomenclature and compares its predicted properties with experimentally determined data for relevant aliphatic and aryl-substituted carboxylic acids: heptanoic acid and 7-phenylheptanoic acid. This comparison offers valuable insights into the influence of aromatic and keto functional groups on the characteristics of a heptanoic acid backbone.
Structural Confirmation and Physicochemical Properties
The structure of this compound is defined by a seven-carbon aliphatic chain with a carboxylic acid at one terminus. A ketone group is present at the seventh carbon, which is also bonded to a phenyl ring substituted with a phenoxy group at the meta position.
A comparison of the key physicochemical properties of this compound with its aliphatic and simpler aryl-substituted counterparts is presented in Table 1.
| Property | This compound (Predicted) | 7-phenylheptanoic acid (Experimental) | Heptanoic acid (Experimental) |
| Molecular Formula | C₁₉H₂₀O₄ | C₁₃H₁₈O₂ | C₇H₁₄O₂ |
| Molecular Weight | 312.36 g/mol | 206.28 g/mol [1][2] | 130.18 g/mol [3] |
| Boiling Point | Not available | 147-150 °C at 0.4 mm Hg[2] | 222.2 °C[3] |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents. | Poorly soluble in water. | Slightly soluble in water (0.24 g/100 mL), very soluble in ethanol and ether.[3] |
Spectroscopic Analysis: A Comparative Overview
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
This compound (Predicted): The spectrum is expected to show complex aromatic signals between 7.0 and 8.0 ppm. The aliphatic chain would exhibit multiplets between approximately 1.5 and 3.0 ppm, with the protons alpha to the ketone and the carboxylic acid being the most downfield.
-
7-phenylheptanoic acid (Experimental): Aromatic protons appear in the 7.1-7.3 ppm region. The aliphatic protons show characteristic multiplets, with those adjacent to the phenyl and carboxyl groups shifted downfield.
-
Heptanoic acid (Experimental): The spectrum is simpler, with a characteristic triplet for the terminal methyl group around 0.9 ppm, a series of methylene multiplets between 1.2 and 1.6 ppm, and a triplet for the protons alpha to the carboxyl group around 2.3 ppm.[4]
¹³C NMR:
-
This compound (Predicted): The carbonyl carbon of the ketone would appear significantly downfield, likely above 200 ppm. The carboxylic acid carbonyl would be in the 170-180 ppm region. Aromatic carbons would produce a series of signals between 115 and 160 ppm. The aliphatic carbons would be found in the 20-40 ppm range.
-
7-phenylheptanoic acid (Experimental): Aromatic carbons are observed in the 125-143 ppm range. The carboxylic acid carbon is around 180 ppm.
-
Heptanoic acid (Experimental): The carboxyl carbon appears around 180 ppm, with the aliphatic carbons resonating between 14 and 34 ppm.[5]
A summary of key experimental NMR data is provided in Table 2.
| Compound | ¹H NMR Key Signals (ppm) | ¹³C NMR Key Signals (ppm) |
| 7-phenylheptanoic acid | ~7.2 (aromatic), ~2.6 (alpha to phenyl), ~2.3 (alpha to COOH) | ~180 (COOH), ~125-143 (aromatic), ~25-36 (aliphatic) |
| Heptanoic acid [4][6] | ~2.35 (t, 2H), ~1.63 (quint, 2H), ~1.30 (m, 6H), ~0.89 (t, 3H) | ~180.6 (C1), ~34.0 (C2), ~31.4 (C5), ~28.8 (C4), ~24.8 (C3), ~22.5 (C6), ~13.9 (C7) |
Infrared (IR) Spectroscopy
-
This compound (Predicted): A strong, broad absorption for the carboxylic acid O-H stretch is expected around 3000 cm⁻¹. Two distinct C=O stretching bands would be prominent: one for the carboxylic acid (~1710 cm⁻¹) and another for the ketone (~1685 cm⁻¹). Aromatic C-H and C=C stretches would appear in their characteristic regions.
-
7-phenylheptanoic acid (Experimental): Shows a broad O-H stretch and a C=O stretch for the carboxylic acid.
-
Heptanoic acid (Experimental): A very broad O-H absorption from 2500-3300 cm⁻¹ and a strong C=O stretch at approximately 1710 cm⁻¹ are the most prominent features.[7]
Mass Spectrometry (MS)
-
This compound (Predicted): The molecular ion peak [M]⁺ would be observed at m/z 312. Fragmentation would likely involve cleavage at the keto-aryl bond and within the aliphatic chain.
-
7-phenylheptanoic acid (Experimental): The mass spectrum shows a molecular ion peak at m/z 206.[1]
-
Heptanoic acid (Experimental): The molecular ion peak is at m/z 130. A prominent fragment is often observed at m/z 60, corresponding to the McLafferty rearrangement.[8][9]
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound is the Friedel-Crafts acylation of phenoxybenzene with heptanedioic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Materials:
-
Phenoxybenzene (Diphenyl ether)
-
Heptanedioic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (3M)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard reflux and extraction glassware
Procedure:
-
Reaction Setup: All glassware should be flame-dried to ensure anhydrous conditions.[10] A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with anhydrous dichloromethane and anhydrous aluminum chloride under an inert atmosphere.
-
Acylation: A solution of heptanedioic anhydride in anhydrous dichloromethane is added dropwise to the stirred suspension of AlCl₃. Following this, a solution of phenoxybenzene in anhydrous dichloromethane is added.[11]
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.
-
Workup: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and 3M hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[10]
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent, such as CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
IR Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.
-
Mass Spectrometry: Mass spectra are acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern.
Potential Biological Activity and Signaling Pathway
While the specific biological activity of this compound has not been extensively studied, its structural motifs, particularly the ketone group, suggest potential interactions with biological pathways where keto compounds are relevant. For instance, ketone bodies are known signaling molecules, and certain keto-prostaglandins play roles in inflammation and cell signaling.[12][13]
One such relevant pathway is the degradation of prostaglandin E2 (PGE2), a key inflammatory mediator. PGE2 is oxidized to 15-keto-PGE2, a metabolite with its own biological activities, including the suppression of STAT3 signaling, which is often implicated in cancer progression.[13][14] The presence of an α,β-unsaturated ketone in 15-keto-PGE2 is crucial for this activity.[14] This provides a plausible parallel for investigating the biological effects of other keto acids like this compound.
Caption: PGE2 degradation to 15-keto-PGE2 and its inhibitory effect on STAT3 signaling.
The diagram above illustrates the enzymatic conversion of PGE2 to 15-keto-PGE2 and the subsequent inhibition of STAT3 phosphorylation, a key step in its activation.[13][14] This provides a conceptual framework for exploring the potential biological roles of novel keto acids.
Experimental Workflow for Synthesis and Characterization
The overall workflow for the synthesis and characterization of this compound is outlined below.
Caption: Workflow for the synthesis and characterization of the target compound.
References
- 1. 7-Phenylheptanoic acid [webbook.nist.gov]
- 2. americanelements.com [americanelements.com]
- 3. Heptanoic Acid | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000666) [hmdb.ca]
- 5. Heptanoic acid(111-14-8) 13C NMR [m.chemicalbook.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Heptanoic acid [webbook.nist.gov]
- 8. Heptanoic acid [webbook.nist.gov]
- 9. Heptanoic acid(111-14-8) MS spectrum [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
- 12. mdpi.com [mdpi.com]
- 13. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Benchmarking 7-oxo-7-(3-phenoxyphenyl)heptanoic acid Against Known Soluble Epoxide Hydrolase (sEH) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for objectively comparing the performance of the novel compound, 7-oxo-7-(3-phenoxyphenyl)heptanoic acid, against a panel of well-characterized inhibitors of soluble epoxide hydrolase (sEH). Soluble epoxide hydrolase is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][2][3] Inhibition of sEH is a promising therapeutic strategy for a range of diseases, including hypertension, inflammation, and neuropathic pain.[2][4]
This document outlines the necessary experimental protocols and data presentation structures to facilitate a comprehensive and standardized comparison.
Quantitative Comparison of Inhibitor Potency
A critical aspect of benchmarking is the direct comparison of inhibitory potency. The following table summarizes the in vitro potency (IC50) of several known sEH inhibitors against the human enzyme. Researchers should aim to determine the IC50 of this compound using a comparable assay for a direct and meaningful comparison.
| Compound | Target Species | IC50 (nM) | Reference Compound(s) |
| This compound | Human | Data to be determined | |
| trans-TUCB | Human | 0.4 | Known potent inhibitor |
| cis-AUCB | Human | 0.89 | Known potent inhibitor |
| TPPU | Human | ~1-5 | Known potent inhibitor |
| APAU | Rat | 6 | Known potent inhibitor |
| AUDA | Human | Low nM | Known potent inhibitor |
| N,N'-dicyclohexylurea (DCU) | Rat | ~20 | Early sEH inhibitor |
Experimental Protocols
To ensure data consistency and reproducibility, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays for evaluating sEH inhibitors.
In Vitro sEH Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available sEH inhibitor screening kits and is a common method for determining inhibitor potency.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human sEH.
Materials:
-
Recombinant human soluble epoxide hydrolase (sEH)
-
sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)
-
Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO)
-
Known sEH inhibitor as a positive control (e.g., trans-TUCB)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~330 nm, Emission: ~465 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% to avoid affecting enzyme activity.
-
Enzyme Preparation: Dilute the recombinant human sEH in the assay buffer to a concentration that yields a robust signal within the linear range of the assay.
-
Assay Reaction: a. To each well of the 96-well plate, add the diluted test compound or control (vehicle, positive control). b. Add the diluted sEH enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the sEH substrate (PHOME) to each well.
-
Fluorescence Measurement: a. Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 30 minutes) or as an endpoint reading after a fixed incubation time.
-
Data Analysis: a. Calculate the rate of reaction for each concentration of the inhibitor. b. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Model of Inflammatory Pain
This protocol describes a common animal model to assess the efficacy of sEH inhibitors in a disease-relevant context.
Objective: To evaluate the analgesic and anti-inflammatory effects of this compound in a rodent model of inflammatory pain.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
This compound formulated in a suitable vehicle for oral or intraperitoneal administration.
-
Inflammatory agent (e.g., Complete Freund's Adjuvant - CFA, or Carrageenan)
-
Apparatus for assessing thermal or mechanical hyperalgesia (e.g., Hargreaves apparatus, von Frey filaments)
Procedure:
-
Induction of Inflammation: Inject the inflammatory agent into the plantar surface of the hind paw of the animals.
-
Compound Administration: At a specified time before or after the induction of inflammation, administer this compound or vehicle control to the animals.
-
Assessment of Nociception: At various time points after compound administration, assess the paw withdrawal latency to a thermal stimulus or the paw withdrawal threshold to a mechanical stimulus.
-
Data Analysis: a. Compare the paw withdrawal latencies or thresholds between the vehicle-treated and compound-treated groups. b. A significant increase in paw withdrawal latency or threshold in the compound-treated group indicates an analgesic effect. c. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine the significance of the observed effects.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological pathways and experimental procedures can aid in understanding the mechanism of action and the experimental design.
Caption: The role of soluble epoxide hydrolase (sEH) in the arachidonic acid cascade and the point of intervention for sEH inhibitors.
Caption: A generalized workflow for the in vitro fluorometric assay to determine the IC50 of sEH inhibitors.
References
- 1. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 7-oxo-7-(3-phenoxyphenyl)heptanoic Acid
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid, a compound featuring both ketone and carboxylic acid functional groups.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.
| PPE Category | Specific Recommendations |
| Eye Protection | Wear chemical safety goggles or a face shield that meets appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Use chemically resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity prior to use.[2] |
| Body Protection | A standard laboratory coat should be worn. For larger spills, chemical-resistant aprons or suits may be necessary. |
| Respiratory | If handling the compound as a powder or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations.[3][4] In a laboratory setting, chemical waste is generally managed as hazardous waste.[3][5]
1. Waste Identification and Segregation:
-
Classify this compound as a hazardous waste.[3]
-
Do not mix this compound with other waste streams unless compatibility is confirmed. Specifically, segregate it from bases and strong oxidizing agents.[6]
-
Contaminated labware, such as glassware or paper towels, should also be treated as hazardous waste.[3]
2. Waste Collection and Labeling:
-
Collect the waste in a designated, leak-proof container that is in good condition.[3] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][5] Abbreviations are not acceptable.[3]
-
The label should also include the date of waste generation and the principal investigator's name and contact information.[5]
3. Storage of Chemical Waste:
-
Store the waste container in a designated, secure area away from general laboratory traffic.[4]
-
Ensure the storage area is well-ventilated.[2]
-
Keep the container tightly closed except when adding waste.[2][3]
4. Arranging for Professional Disposal:
-
Chemical waste should not be disposed of down the sink or in regular trash.[4][5]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3][5]
-
Alternatively, partner with a licensed professional waste disposal service that specializes in laboratory chemical waste.[7]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Contain the Spill: Use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.[6]
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. fishersci.com [fishersci.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling 7-oxo-7-(3-phenoxyphenyl)heptanoic Acid
Essential Safety and Handling Guide for 7-oxo-7-(3-phenoxyphenyl)heptanoic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling similar chemical compounds, specifically carboxylic acids and ketones in powdered form.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles & Face Shield | Goggles should provide indirect ventilation to protect against splashes and fumes.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[1] Gloves should be inspected for any signs of degradation or puncture before use. |
| Body | Laboratory Coat | A full-length, long-sleeved lab coat should be worn to protect against skin contact.[2][3] |
| Respiratory | Fume Hood or Respirator | All handling of the powdered compound should be conducted in a certified chemical fume hood to minimize inhalation of airborne particles.[4][5] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] |
II. Operational Plan: Step-by-Step Handling Protocol
Following a systematic procedure is critical to ensure safe handling and maintain the integrity of the experiment.
Pre-Handling Checklist:
-
Ensure Emergency Equipment is Accessible: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[2]
-
Prepare Work Area: The designated workspace, preferably within a fume hood, should be clean and uncluttered.[6] Lay down absorbent bench paper to contain any potential spills.[4]
-
Don Appropriate PPE: Before handling the chemical, put on all required personal protective equipment as outlined in the table above.
Handling Workflow:
Caption: Workflow for handling this compound.
III. Disposal Plan: Safe Waste Management
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including used weighing paper, contaminated gloves, and bench paper, should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound and any solvents used for cleaning should be collected in a separate, labeled hazardous liquid waste container. Do not mix incompatible waste streams.[5]
-
Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.
Disposal Workflow:
Caption: Waste disposal workflow for this compound.
Disclaimer: This guide is intended for informational purposes only and is based on general laboratory safety principles. Always consult your institution's specific safety protocols and the most current safety data sheets for the chemicals you are handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
